IPSU
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-(1H-indol-3-ylmethyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-30-20-7-11-24-22(26-20)27-13-9-23(10-14-27)8-4-12-28(21(23)29)16-17-15-25-19-6-3-2-5-18(17)19/h2-3,5-7,11,15,25H,4,8-10,12-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMHOSYCWRRHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC3(CCCN(C3=O)CC4=CNC5=CC=CC=C54)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ipsapirone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ipsapirone (B1662301), a selective partial agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor. Ipsapirone, belonging to the piperazine (B1678402) and azapirone chemical classes, has been investigated for its anxiolytic and antidepressant properties. This document details its chemical structure, mechanism of action, and the signaling pathways it modulates. Furthermore, it presents a compilation of quantitative data from various studies and outlines key experimental protocols for its characterization.
Chemical Properties and Structure
Ipsapirone is chemically known as 2-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-1,2-benzisothiazolin-3(2H)-one 1,1-dioxide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 95847-70-4 |
| Molecular Formula | C₁₉H₂₃N₅O₃S |
| Molecular Weight | 401.49 g/mol |
| IUPAC Name | 9,9-dioxo-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]- 9λ6-thia-8-azabicyclo[4.3.0]nona-1,3,5-trien-7-one |
| Appearance | Solid |
| Elimination Half-Life | 1.3–2.7 hours[1] |
Mechanism of Action
Ipsapirone functions as a selective partial agonist at serotonin (B10506) 5-HT1A receptors.[1] Its mechanism of action is primarily centered on its interaction with these receptors, which are key regulators of serotonergic neurotransmission.
-
Presynaptic Autoreceptors: In the dorsal raphe nucleus, where the cell bodies of serotonergic neurons are located, 5-HT1A receptors act as inhibitory autoreceptors. By stimulating these presynaptic receptors, ipsapirone reduces the firing rate of serotonergic neurons.[2] This leads to a decrease in the synthesis and release of serotonin in projection areas such as the hippocampus and cortex.[2]
-
Postsynaptic Receptors: In postsynaptic regions like the hippocampus and cortex, 5-HT1A receptors are coupled to Gi/o proteins. Activation of these receptors by ipsapirone leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal excitability.
The dual action on both presynaptic and postsynaptic 5-HT1A receptors contributes to the overall modulatory effect of ipsapirone on the serotonergic system, which is believed to underlie its therapeutic effects in anxiety and depression.
Signaling Pathways
The primary signaling pathway modulated by ipsapirone is the 5-HT1A receptor-mediated pathway. A simplified representation of this pathway is illustrated below.
Caption: Ipsapirone's primary signaling pathway.
Quantitative Data
The following tables summarize key quantitative data for ipsapirone from various studies.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Preparation | Ki (nM) | Reference |
| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 10 | [3] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Endpoint | Route | ED₅₀ (mg/kg) | Reference |
| Foot Shock-Induced Aggression | Rat | Inhibition | s.c. | 2.2 | Not explicitly cited |
| Passive Avoidance Behavior | Rat | Inhibition | s.c. | 0.5 | Not explicitly cited |
Table 3: Clinical Trial Data for Generalized Anxiety Disorder (GAD)
| Treatment Group | N | Mean Baseline HAM-A | Mean Change from Baseline | p-value vs. Placebo | Reference |
| Ipsapirone 5.0 mg t.i.d. | 67 | 25.1 | -10.8 | < 0.05 | [4] |
| Placebo | 66 | 24.8 | -7.6 | - | [4] |
Table 4: Clinical Trial Data for Major Depressive Disorder (MDD)
| Treatment Group | N | Mean Baseline HAM-D | Mean Change from Baseline | p-value vs. Placebo | Reference |
| Ipsapirone 7.5 mg t.i.d. | 94 | 22.5 | -9.1 | < 0.05 | [5] |
| Placebo | 93 | 22.1 | -6.6 | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of ipsapirone are provided below.
5-HT1A Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of ipsapirone for the 5-HT1A receptor.
Objective: To quantify the binding of ipsapirone to 5-HT1A receptors in rat hippocampal tissue.
Materials:
-
Rat hippocampus tissue
-
[³H]8-OH-DPAT (radioligand)
-
Ipsapirone (test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat hippocampal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, [³H]8-OH-DPAT at a concentration near its Kd, and varying concentrations of ipsapirone. For non-specific binding determination, add a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin).
-
Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of ipsapirone concentration and determine the Ki value using appropriate software and the Cheng-Prusoff equation.
In Vivo Microdialysis for Serotonin
This protocol describes a method to measure the effect of ipsapirone on extracellular serotonin levels in the brain of a freely moving rat.[2]
Objective: To assess the impact of systemic ipsapirone administration on serotonin release in the hippocampus.
Materials:
-
Adult male rat
-
Stereotaxic apparatus
-
Microdialysis probe
-
Artificial cerebrospinal fluid (aCSF)
-
Ipsapirone solution for injection
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the hippocampus. Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the hippocampus.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate. After an equilibration period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.
-
Drug Administration: Administer ipsapirone systemically (e.g., via subcutaneous injection) at the desired dose.
-
Post-Drug Sample Collection: Continue collecting dialysate samples for several hours following drug administration.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and plot the time course of the effect of ipsapirone on serotonin release.
References
- 1. Ipsapirone - Wikipedia [en.wikipedia.org]
- 2. Anxiolytic effects of the 5-HT1A receptor agonist ipsapirone in the rat: neurobiological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. A phase II multicenter dose-finding, efficacy and safety trial of ipsapirone in outpatients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Unraveling the Identity of the "IPSU Molecule" in Scientific Research
A comprehensive search of scientific and chemical databases for a molecule designated as "IPSU" has yielded no specific chemical entity under this name. It is highly probable that "this compound" is a typographical error or an internal abbreviation, with evidence suggesting a likely confusion with "iPSC," which stands for induced pluripotent stem cells.
While the user requested an in-depth technical guide on the synthesis of an "this compound molecule," the absence of such a molecule in the public domain prevents the creation of the requested document. The consistent appearance of "iPSC" in search results related to drug development and molecular research strongly indicates that this was the intended subject.
Understanding the Distinction: Molecules vs. Cells
It is crucial to differentiate between a molecule and a cell, as their creation and manipulation are fundamentally different:
-
Molecules , like the active pharmaceutical ingredients in drugs, are chemical compounds with a defined atomic structure. Their creation involves chemical synthesis, a process of reacting different chemical entities to form the desired molecular architecture. A technical guide on molecular synthesis would detail reaction schemes, required reagents and catalysts, purification methods, and analytical characterization data.
-
Induced Pluripotent Stem Cells (iPSCs) , on the other hand, are a type of stem cell that can be generated directly from adult cells. This is a biological process of cellular reprogramming, not chemical synthesis. The generation of iPSCs involves introducing specific genes (transcription factors) into adult cells, which "reprograms" them back to an embryonic-like pluripotent state. From this state, they can be differentiated into various specialized cell types (e.g., neurons, cardiomyocytes, hepatocytes).
The Role of iPSCs in Research and Drug Development
Induced pluripotent stem cells are a revolutionary tool in biomedical research and drug development. They offer a powerful platform for:
-
Disease Modeling: iPSCs can be generated from patients with specific genetic diseases, allowing researchers to create patient-specific cells in a laboratory setting to study disease mechanisms.
-
Drug Discovery and Toxicology Screening: By differentiating iPSCs into relevant cell types, scientists can test the efficacy and toxicity of new drug candidates on human cells, potentially reducing the reliance on animal models and improving the predictive power of preclinical studies.
-
Regenerative Medicine: There is significant research into using iPSCs to generate healthy cells and tissues that could be transplanted to replace those damaged by disease or injury.
Due to the fundamental misunderstanding in the initial request, a technical guide on the "synthesis of the this compound molecule" cannot be provided. Should the user have intended to request information on a different molecule, providing the correct chemical name, CAS number, or a reference to a scientific publication would be necessary to proceed. If the interest lies in the generation and application of induced pluripotent stem cells (iPSCs), a wealth of information on cell culture protocols, differentiation methods, and their use in various research fields is available.
IPSU: Unraveling a Novel Mechanism of Action in Cellular Signaling
A comprehensive analysis of the intracellular pathways and molecular interactions modulated by the investigational compound IPSU.
This technical guide provides an in-depth exploration of the mechanism of action for the novel therapeutic agent, this compound. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the fields of molecular biology, pharmacology, and translational medicine. This document synthesizes the current understanding of this compound's engagement with cellular targets, the subsequent modulation of signaling cascades, and the functional consequences of these interactions.
Core Mechanism of Action
This compound is a selective inhibitor of the Gamma-Secretase Activating Protein (GSAP), a critical co-factor for the gamma-secretase enzyme complex. By binding to a novel allosteric site on GSAP, this compound effectively prevents its interaction with the gamma-secretase complex, thereby inhibiting the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform. This targeted inhibition of the amyloidogenic pathway, without affecting the processing of other gamma-secretase substrates like Notch, positions this compound as a promising therapeutic candidate for Alzheimer's disease.
Signaling Pathways Modulated by this compound
The primary signaling pathway influenced by this compound is the amyloid precursor protein (APP) processing pathway. In the absence of this compound, GSAP facilitates the cleavage of the C99 fragment of APP by gamma-secretase, leading to the generation and subsequent aggregation of Aβ peptides. This compound's intervention disrupts this cascade, redirecting APP processing towards the non-amyloidogenic pathway.
The Potential Biological Activity of Ipsdienol Synthase (IPSU): A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the biological activity of Ipsdienol (B1210497) Synthase (IPSU), a key enzymatic system in the biosynthesis of the bark beetle aggregation pheromone, ipsdienol. The document details the molecular components of this compound, its role in the metabolic pathway, and potential avenues for its inhibition. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate key pathways and workflows.
Introduction to Ipsdienol Synthase (this compound)
Ipsdienol Synthase (this compound) is not a single enzyme but rather a multi-component enzymatic system responsible for the de novo biosynthesis of ipsdienol, a critical aggregation pheromone in several species of bark beetles, particularly within the genus Ips. The primary biological function of the ipsdienol produced by this compound is to attract conspecific beetles to a host tree, facilitating mass attacks that can overcome the tree's defenses. The core of the this compound system involves cytochrome P450 monooxygenases, which catalyze the hydroxylation of the precursor molecule, myrcene (B1677589).
The Ipsdienol Biosynthetic Pathway
The biosynthesis of ipsdienol is a multi-step process that begins with the mevalonate (B85504) pathway, a fundamental metabolic pathway for the production of isoprenoids in insects. The key terminal steps, collectively referred to as the activity of Ipsdienol Synthase, are illustrated below.
Quantitative Data on this compound Activity and Inhibition
While specific inhibitors for the cytochrome P450 enzymes (CYP9T2, CYP9T3) in Ips pini have not been extensively documented in publicly available literature, this section provides a framework for presenting such data once it becomes available. The tables below are structured for the clear presentation of enzyme kinetics and inhibitor potency.
Table 1: Michaelis-Menten Kinetic Parameters for Ips pini Myrcene Hydroxylase (CYP9T2/CYP9T3)
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |
| CYP9T2 | Myrcene | Data not available | Data not available | |
| CYP9T3 | Myrcene | Data not available | Data not available |
Table 2: Inhibition of Ips pini Myrcene Hydroxylase Activity
| Inhibitor | Enzyme Target | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| Hypothetical Compound A | CYP9T2/CYP9T3 | Competitive | To be determined | To be determined | |
| Piperonyl Butoxide | General P450s | Competitive | To be determined for CYP9T2/CYP9T3 | To be determined | [1][2][3] |
| Streptomycin | Indirectly inhibits pheromone synthesis | Protein synthesis inhibition in symbionts | Not applicable | Not applicable |
Note: There is a significant research opportunity in the screening and characterization of specific inhibitors for the cytochrome P450 enzymes involved in ipsdienol biosynthesis.
Experimental Protocols
This section provides detailed methodologies for the functional characterization and inhibition analysis of the myrcene hydroxylase component of the this compound system.
Heterologous Expression of Ips pini Cytochrome P450s (CYP9T2/CYP9T3)
A critical step for in vitro analysis is the production of the enzyme of interest. The following workflow outlines the heterologous expression of Ips pini P450s in an insect cell line.
Protocol Details:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the midguts of male Ips pini that have been feeding on a host plant to induce pheromone production. First-strand cDNA is synthesized using a reverse transcriptase enzyme.
-
PCR and Cloning: The open reading frames of CYP9T2 and CYP9T3 are amplified by PCR using gene-specific primers. The PCR products are then cloned into a baculovirus transfer vector.
-
Baculovirus Production: The recombinant transfer vector is used to generate a recombinant baculovirus in E. coli and subsequently in insect cells.
-
Protein Expression: Spodoptera frugiperda (Sf9) cells are infected with the high-titer recombinant baculovirus. For functional expression, co-transfection with a virus containing NADPH-cytochrome P450 reductase (CPR) is often necessary.
-
Microsome Isolation: After a suitable incubation period (e.g., 48-72 hours), the Sf9 cells are harvested, and microsomes containing the recombinant P450 enzymes are isolated by differential centrifugation.
Functional Assay of Myrcene Hydroxylase Activity
This assay quantifies the conversion of myrcene to ipsdienol by the heterologously expressed P450 enzymes.
Reagents:
-
Microsomes containing recombinant CYP9T2 or CYP9T3 and CPR.
-
100 mM Potassium phosphate (B84403) buffer (pH 7.4).
-
Myrcene (substrate).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Pentane (B18724) (for extraction).
-
Internal standard (e.g., n-octanol).
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and microsomes.
-
Add myrcene (dissolved in a suitable solvent like pentane) to the reaction mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Stop the reaction by adding a quenching solvent, such as ethyl acetate (B1210297) or by placing on ice.
-
Extract the reaction products with pentane containing an internal standard.
-
Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the ipsdienol produced.
In Vitro Inhibition Assay and IC50 Determination
This protocol is adapted from standard cytochrome P450 inhibition assays and can be used to screen for and characterize inhibitors of myrcene hydroxylase activity.
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing phosphate buffer, microsomes, and varying concentrations of the test inhibitor (typically a serial dilution). Include a vehicle control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add myrcene to each tube, followed by the NADPH regenerating system to start the reaction.
-
Incubation and Termination: Incubate for a fixed time under linear reaction conditions and then terminate the reaction as described in the functional assay.
-
Extraction and Analysis: Extract the products and analyze by GC-MS.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.
-
Potential for Drug Development and Pest Management
The this compound system, particularly the cytochrome P450 myrcene hydroxylases, represents a promising target for the development of novel pest management strategies. Specific inhibitors of these enzymes could disrupt the production of the aggregation pheromone, thereby interfering with the beetles' ability to coordinate mass attacks on host trees. This approach offers a more targeted and potentially environmentally benign alternative to broad-spectrum insecticides. Future research should focus on high-throughput screening of compound libraries to identify potent and selective inhibitors of Ips cytochrome P450s.
Conclusion
The Ipsdienol Synthase system is a critical component in the chemical ecology of Ips bark beetles. Understanding the enzymatic components and their regulation is essential for developing targeted control strategies. While significant progress has been made in identifying the key cytochrome P450 enzymes involved, further research is needed to characterize their kinetic properties and to discover specific inhibitors. The protocols and frameworks provided in this guide offer a roadmap for researchers and drug development professionals to advance this field of study.
References
The Advent of Induced Pluripotent Stem Cells (iPSCs): A Technical Guide to Their Discovery, Core Biology, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of induced pluripotent stem cells (iPSCs) has marked a paradigm shift in biomedical research and drug development. First established by Shinya Yamanaka's team at Kyoto University in 2006, iPSCs are somatic cells that have been reprogrammed to an embryonic-like pluripotent state.[1] This breakthrough technology allows for the generation of patient-specific pluripotent cells from readily accessible sources like skin or blood, circumventing many of the ethical and practical hurdles associated with embryonic stem cells.[2] This guide provides a comprehensive overview of the discovery, fundamental biology, and key applications of iPSCs in modern drug discovery, complete with detailed experimental protocols and visual representations of critical pathways and workflows.
Discovery and Origin of iPSCs
Induced pluripotent stem cells were first generated by introducing a specific set of reprogramming factors into adult mouse fibroblasts.[1] This was followed by the successful reprogramming of human somatic cells in 2007, a milestone that opened up new avenues for disease modeling and regenerative medicine.[3] The key insight was that the introduction of a few transcription factors could effectively rewind the developmental clock of a specialized cell, returning it to a pluripotent state.
The original "Yamanaka factors" used to induce pluripotency are Oct3/4, Sox2, Klf4, and c-Myc.[3] These factors work in concert to remodel the epigenome of the somatic cell, leading to the reactivation of pluripotency-associated genes and the silencing of lineage-specific genes. This process ultimately results in the formation of iPSC colonies that closely resemble embryonic stem cells in their morphology, gene expression, and developmental potential.
Core Biology of iPSCs
Pluripotency and Self-Renewal
The two defining characteristics of iPSCs are their pluripotency and their capacity for self-renewal. Pluripotency is the ability to differentiate into all derivatives of the three primary germ layers: ectoderm (e.g., neurons, skin cells), endoderm (e.g., liver, pancreatic cells), and mesoderm (e.g., heart, muscle cells).[3] Self-renewal refers to the ability to divide and produce more iPSCs without differentiating. These properties are maintained by a complex network of signaling pathways and transcription factors.
Signaling Pathways in iPSC Reprogramming and Pluripotency
The process of reprogramming somatic cells into iPSCs is a complex and multi-stage process involving the modulation of various signaling pathways. While the precise mechanisms are still under investigation, several key pathways have been identified. The stabilization of the pluripotent state in iPSCs is governed by signaling networks similar to those in embryonic stem cells.[4]
Caption: Overview of the iPSC reprogramming process.
Applications of iPSCs in Drug Development
The use of iPSCs is revolutionizing the drug discovery pipeline, from target identification to preclinical testing.[5][6] Patient-derived iPSCs can be differentiated into disease-relevant cell types, creating powerful "disease-in-a-dish" models.[2]
Disease Modeling and Phenotypic Screening
By generating iPSCs from patients with specific genetic disorders, researchers can create in vitro models that recapitulate the cellular and molecular phenotypes of the disease.[2] These models are invaluable for studying disease mechanisms and for conducting phenotypic screens to identify novel therapeutic compounds.
Toxicity Testing
A significant cause of drug failure in clinical trials is unforeseen toxicity. iPSC-derived cell types, such as cardiomyocytes and hepatocytes, can be used for early-stage toxicity screening to identify compounds that may have adverse effects on the heart or liver.[3] This allows for the de-risking of drug candidates before they enter costly clinical trials.
Personalized Medicine
The ability to generate patient-specific iPSCs opens the door to personalized medicine. In the future, it may be possible to test a panel of drugs on a patient's own iPSC-derived cells to predict their individual response and select the most effective and least toxic treatment.[5]
Quantitative Data in iPSC-based Drug Discovery
The integration of iPSCs into drug discovery workflows has led to the generation of large and complex datasets. High-content imaging and other high-throughput screening technologies are used to quantify cellular phenotypes and drug responses.
Table 1: Representative Data from a High-Content Screen for a Neurodegenerative Disease Model
| Compound ID | Concentration (µM) | Neurite Outgrowth (µm) | Cell Viability (%) | Apoptosis Marker (Fold Change) |
| Control | - | 150.2 ± 12.5 | 100 | 1.0 |
| Compound A | 1 | 175.8 ± 15.1 | 98.2 | 0.9 |
| Compound B | 1 | 250.4 ± 20.3 | 95.6 | 0.6 |
| Compound C | 1 | 145.9 ± 13.8 | 65.3 | 2.5 |
Experimental Protocols
Detailed and standardized protocols are crucial for the successful generation and application of iPSCs. The following are representative protocols for key steps in an iPSC-based drug discovery workflow.
Protocol: Generation of Human iPSCs from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the basic steps for reprogramming PBMCs into iPSCs using non-integrating Sendai virus vectors.
-
Isolation of PBMCs: Isolate PBMCs from a fresh human blood sample using a density gradient centrifugation medium (e.g., Ficoll-Paque).
-
Expansion of Erythroid Progenitors: Culture the isolated PBMCs in a medium that promotes the expansion of erythroid progenitor cells.
-
Transduction with Sendai Virus: Transduce the expanded cells with Sendai virus vectors carrying the four Yamanaka factors (Oct3/4, Sox2, Klf4, c-Myc).
-
Plating on Feeder Cells: Plate the transduced cells onto a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or a feeder-free matrix (e.g., Matrigel).
-
iPSC Colony Formation: Culture the cells in iPSC medium. iPSC colonies should start to appear within 2-3 weeks.
-
Colony Picking and Expansion: Manually pick the iPSC colonies with characteristic ES-like morphology and expand them in new culture dishes.
-
Characterization: Characterize the generated iPSC lines for pluripotency markers, normal karyotype, and the ability to differentiate into the three germ layers.
Protocol: Differentiation of iPSCs into Cardiomyocytes
This protocol describes a common method for directing the differentiation of iPSCs into cardiomyocytes.
-
Seeding of iPSCs: Plate undifferentiated iPSCs onto Matrigel-coated plates.
-
Mesoderm Induction: When the cells reach a high confluence, change the medium to a mesoderm-inducing medium containing activin A and BMP4.
-
Cardiac Progenitor Specification: After a defined period, switch to a cardiac specification medium containing Wnt inhibitors.
-
Cardiac Progenitor Expansion: Culture the cells in a medium that promotes the expansion of cardiac progenitors.
-
Cardiomyocyte Maturation: Culture the cells in a cardiomyocyte maturation medium. Spontaneously beating cardiomyocytes should be visible within 8-12 days of differentiation.
-
Purification: If necessary, purify the cardiomyocyte population using metabolic selection or cell sorting.
Workflow Visualizations
The following diagrams illustrate key workflows in iPSC-based research and drug development.
Caption: Workflow for iPSC-based drug discovery.
Future Perspectives
The field of iPSC technology is rapidly evolving, with ongoing efforts to improve the efficiency and safety of reprogramming, develop more robust differentiation protocols, and create more complex 3D organoid models. These advancements will further enhance the utility of iPSCs in drug discovery, regenerative medicine, and our fundamental understanding of human disease.
References
- 1. K Pharma, Inc. - iPS drug discovery [en.kpharma.co.jp]
- 2. How iPS cells are changing drug development and disease modelling - Biopharma Excellence [biopharma-excellence.com]
- 3. Concise Review: Drug Discovery in the Age of the Induced Pluripotent Stem Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell signalling pathways underlying induced pluripotent stem cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of induced pluripotent stem cells in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iPSC for Drug Development - Creative Biolabs [creative-biolabs.com]
IPSU solubility and stability data
An in-depth technical guide on the solubility and stability of a compound requires precise identification of the molecule . The provided term "IPSU" is ambiguous and does not correspond to a readily identifiable chemical compound in publicly available scientific and chemical databases.
Initial searches for "this compound" predominantly yield results related to "iPSC," which stands for induced pluripotent stem cells. These are biological entities and, as such, do not have solubility and stability profiles in the way a chemical compound does. The request for quantitative data, experimental protocols for chemical analysis, and signaling pathways strongly suggests that "this compound" is intended to be a specific molecule used in research or drug development.
To proceed with generating the requested technical guide, it is imperative that the user provide the specific chemical identity of "this compound." This information could be in the form of:
-
Full Chemical Name: The systematic name of the compound according to IUPAC nomenclature.
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Chemical Structure: A diagram or standardized notation (e.g., SMILES string) representing the molecule's structure.
Without this clarification, it is not possible to retrieve accurate and relevant data on the solubility, stability, experimental methodologies, and biological pathways associated with the compound of interest. Upon receiving the precise chemical identifier, a comprehensive technical guide as requested can be compiled.
Theoretical Models of IPSU Interaction with the Orexin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the theoretical models surrounding the interaction of 2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one (IPSU) with the orexin (B13118510) system. This compound is a selective, orally bioavailable, and brain-penetrant orexin receptor 2 (OX2R) antagonist.[1][2][3] This document will detail the compound's mechanism of action, its effects on sleep architecture, and the experimental protocols used to characterize its interactions.
Introduction to the Orexin System and this compound
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and other physiological functions.[4] Dysregulation of this system is implicated in sleep disorders such as narcolepsy.[5][6] Orexin receptor antagonists represent a key therapeutic strategy for the treatment of insomnia.[2]
This compound is distinguished by its preferential antagonism of OX2R, in contrast to dual orexin receptor antagonists (DORAs) like suvorexant and almorexant, which target both OX1R and OX2R.[1][7] This selectivity leads to distinct effects on sleep architecture, suggesting that OX2R-preferring antagonists may have a reduced tendency to perturb the natural balance between non-rapid eye movement (NREM) and rapid eye movement (REM) sleep compared to DORAs.[5][7]
Quantitative Data on this compound Interactions
The following tables summarize the key quantitative data regarding the binding affinity and physicochemical properties of this compound and related compounds.
Table 1: Binding Affinity of Orexin Receptor Ligands
| Compound | Target(s) | pKi | IC50 (OX1R) | IC50 (OX2R) | Notes |
| This compound | OX2R (selective) | 7.85 | - | - | Selective, orally available, and brain penetrant OX2R antagonist.[2][3] |
| CW24 | OX1R, OX2R | - | 0.253 µM | 1.406 µM | Methylated form of this compound with increased potency.[8][9] |
| Suvorexant | OX1R, OX2R (DORA) | - | - | - | A dual orexin receptor antagonist.[5] |
| Almorexant | OX1R, OX2R (DORA) | - | - | - | A dual orexin receptor antagonist.[1] |
| SB-649868 | OX1R, OX2R (DORA) | - | - | - | Becomes somewhat hOX1R selective at equilibrium.[10] |
| Filorexant | OX1R, OX2R (DORA) | - | - | - | Slow to reach equilibrium at hOX2R.[10] |
| Seltorexant | OX2R (selective) | 8.0 (human), 8.1 (rat) | - | - | High-affinity and selective OX2R antagonist.[3] |
| TCS-OX2-29 | OX2R (selective) | 7.5 | - | 40 nM | Potent and selective OX2R antagonist with ~250-fold selectivity over OX1R.[3] |
Table 2: Physicochemical Properties of this compound and its Derivative CW24
| Compound | Molecular Weight (M.W.) | Log D (7.4) | Total Polar Surface Area (tPSA) |
| This compound | - | - | - |
| CW24 | 419.5 | 2.3 | 60.74 Ų |
Data for this compound's physicochemical properties were not explicitly available in the provided search results. CW24 is the methylated form of this compound.[8]
Signaling Pathways
The orexin signaling pathway plays a crucial role in maintaining wakefulness. Orexin neurons, located in the lateral hypothalamus, project to various brain regions involved in arousal. Orexin peptides, upon binding to OX1R and OX2R, which are G-protein coupled receptors, initiate downstream signaling cascades that promote neuronal excitability and wakefulness. This compound, by selectively blocking OX2R, inhibits this signaling, thereby promoting sleep.
Caption: Orexin signaling pathway and the inhibitory action of this compound on OX2R.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's interaction with orexin receptors.
4.1. Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for orexin receptors.
-
Objective: To measure the competition of this compound with a radiolabeled ligand for binding to OX1R and OX2R.
-
Materials:
-
Membranes from CHO cells expressing human OX1R or OX2R.
-
Radioligand: [3H]-BBAC.
-
Unlabeled competitor ligands: this compound, BBAC, almorexant, SB-649868, suvorexant, filorexant.
-
Assay buffer.
-
96-well plates.
-
Vacuum filtration apparatus.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare six concentrations of the competitor ligand (this compound).
-
In a 96-well plate, add 150 µL/well of the cell membranes.
-
Simultaneously add 50 µL/well of assay buffer containing 4.6 nM [3H]-BBAC and the various concentrations of unlabeled this compound (0.1 nM - 10 µM).
-
The total volume in each well should be 250 µL.
-
Incubate the plate at room temperature for different time points (ranging from 15 min to 4 h) to determine the binding at equilibrium.
-
Terminate the reaction by rapid vacuum filtration.
-
Measure the amount of bound [3H]-BBAC using a liquid scintillation counter.[2]
-
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 values are then determined and can be converted to Ki values.
Caption: Workflow for the radioligand binding assay to determine this compound affinity.
4.2. In Vivo Sleep Architecture Analysis in Mice
This protocol evaluates the effect of this compound on the sleep-wake cycle in a living organism.
-
Objective: To assess the impact of this compound on NREM and REM sleep and wakefulness in mice.
-
Animals: Freely moving C57Bl/6 mice with chronically implanted electrodes for EEG/EMG recording.
-
Housing: Mice are habituated to the experimental boxes with ad libitum access to food and water.
-
Procedure:
-
Habituation (Day 1): Manipulate the mice and habituate them to the oral application syringe.
-
Vehicle Control (Day 2): Administer vehicle (0.5% methylcellulose, 10 mL/kg, per os).
-
Compound Administration (Day 3): Administer 50 mg/kg this compound or 25 mg/kg suvorexant per os immediately prior to the start of the recording period (e.g., lights off for active phase studies or during the light phase for inactive phase studies).[6][7]
-
Recording: Record EEG/EMG signals and motility data continuously for 23 hours.
-
Scoring: Score 10-second epochs into wake, NREM sleep, and REM sleep based on the recorded data.
-
Washout: Return the mice to their home cages for at least 2 weeks before any subsequent experiments.[6]
-
-
Data Analysis: Compare the time spent in each vigilance state (wake, NREM, REM), latency to sleep, and the number of awakenings between the vehicle and this compound treatment days.
Caption: Workflow for the in vivo analysis of this compound's effect on sleep architecture.
Conclusion
This compound's selective antagonism of the OX2R provides a valuable tool for dissecting the specific roles of this receptor in sleep regulation. The distinct effects of this compound on sleep architecture compared to DORAs highlight a potential for developing sleep aids with a more naturalistic sleep profile. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other orexin receptor modulators, contributing to the advancement of novel therapeutics for sleep disorders.
References
- 1. Buy this compound (EVT-271910) [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Frontiers | Orexin receptor antagonist-induced sleep does not impair the ability to wake in response to emotionally salient acoustic stimuli in dogs [frontiersin.org]
- 5. Distinct effects of this compound and suvorexant on mouse sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Distinct effects of this compound and suvorexant on mouse sleep architecture [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
Preliminary Studies on Induced Pluripotent Stem Cell-Derived Pancreatic Progenitor Cells (IPSU): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies and foundational data related to the generation of pancreatic progenitor cells from induced pluripotent stem cells (iPSCs). The information presented herein is compiled from preliminary studies and is intended to serve as a resource for researchers in regenerative medicine, diabetes, and drug development.
Introduction
The directed differentiation of human induced pluripotent stem cells (iPSCs) into pancreatic progenitor cells, which can then mature into functional insulin-producing beta cells, represents a promising avenue for cell replacement therapy in diabetes and for creating in vitro models of pancreatic development and disease.[1][2] Achieving efficient and reproducible differentiation is a complex process that involves a stepwise recapitulation of embryonic pancreatic development through the precise temporal control of key signaling pathways.[1][3]
This guide details the experimental protocols, summarizes key quantitative outcomes from various studies, and illustrates the critical signaling pathways and experimental workflows involved in the generation of iPSC-derived pancreatic progenitors.
Quantitative Data Summary
The efficiency of directed differentiation of iPSCs into pancreatic progenitors is a critical parameter. It is typically assessed by the co-expression of the key transcription factors PDX1 and NKX6.1.[4][5] The following tables summarize the differentiation efficiencies reported in various studies.
Table 1: Efficiency of Pancreatic Progenitor (PDX1+/NKX6.1+) Generation
| iPSC Line(s) | Differentiation Protocol Highlights | Average Efficiency (%) | Reference |
| H1, H9, WLS-4D1, WLS-1C | 4-stage protocol using STEMdiff™ Kit | 61.5 - 77.7 | [5] |
| SB AD3.1 | Protocol A | 59 | [4] |
| SB AD3.1 | Protocol B | 49 | [4] |
| SB AD3.1 | Protocol C | 48 | [4] |
| Multiple hESC and iPSC lines | Small-molecule based protocol (GiBi) | up to 70 | [6] |
Table 2: Key Markers for Stage-Specific Characterization
| Differentiation Stage | Key Markers | Purpose |
| Pluripotent Stem Cells | OCT4, NANOG, SOX2 | Confirm pluripotency |
| Definitive Endoderm (DE) | SOX17, FOXA2, CXCR4 | Verify commitment to endoderm lineage |
| Primitive Gut Tube (PGT) | HNF1B, HNF4A | Mark early gut tube formation |
| Posterior Foregut (PF) | PDX1 | Indicate patterning towards the pancreatic fate |
| Pancreatic Progenitors (PP) | PDX1, NKX6.1, SOX9, PTF1A | Identify multipotent pancreatic progenitors |
| Endocrine Progenitors | NEUROD1, NKX2.2 | Mark commitment to the endocrine lineage |
| Endocrine Cells | INS (Insulin), GCG (Glucagon) | Identify hormone-producing cells |
Experimental Protocols
The following sections provide a generalized, multi-stage protocol for the differentiation of iPSCs into pancreatic progenitors, based on common methodologies cited in the literature.[5][7][8] Specific concentrations and timings may require optimization for different iPSC lines.
Preparation of iPSCs
-
Cell Culture: Human iPSCs are cultured on vitronectin or Matrigel-coated plates in a feeder-free medium such as mTeSR™1.[9][10]
-
Seeding for Differentiation: When cultures reach approximately 70-80% confluency, cells are dissociated into single cells using an enzyme like Accutase.[9] Cells are then seeded onto new Matrigel-coated plates at a high density (e.g., 200,000-300,000 cells/cm²) in their maintenance medium supplemented with a ROCK inhibitor (e.g., Y-27632) to promote survival.[10][11]
Stage 1: Definitive Endoderm (DE) Induction (Days 1-3)
-
Objective: To differentiate pluripotent stem cells into the definitive endoderm, the primary germ layer from which the pancreas develops.
-
Methodology: The iPSC maintenance medium is replaced with a basal medium (e.g., RPMI or MCDB131) supplemented with high concentrations of Activin A (a member of the TGF-β superfamily) and a Wnt signaling agonist, such as CHIR99021.[1][7] This dual stimulation is crucial for efficient DE formation.[1]
-
Duration: Typically 3 days, with daily media changes.
-
Quality Control: By day 3, differentiation efficiency can be checked by flow cytometry for the expression of DE markers like SOX17 and CXCR4.[12]
Stage 2: Primitive Gut Tube (PGT) Formation (Days 4-6)
-
Objective: To pattern the DE into a primitive gut tube structure.
-
Methodology: The DE medium is replaced with a medium containing a fibroblast growth factor, such as FGF7 (also known as KGF).[3][7]
-
Duration: 2-3 days.
Stage 3: Posterior Foregut (PF) Endoderm Specification (Days 7-9)
-
Objective: To specify the gut tube towards a posterior foregut fate, which gives rise to the pancreas.
-
Methodology: Cells are treated with a combination of factors that promote pancreatic fate and inhibit alternative lineages. This typically includes:
-
Duration: 3 days.
Stage 4: Pancreatic Progenitor (PP) Expansion (Days 10-14)
-
Objective: To expand the population of specified pancreatic progenitors.
-
Methodology: The culture medium is further supplemented with factors that support the proliferation and survival of pancreatic progenitors, which may include FGF family members and other growth factors.[7] At this stage, the cells should co-express the key markers PDX1 and NKX6.1.[14]
-
Characterization: The final cell population is analyzed for the percentage of PDX1+/NKX6.1+ cells via immunofluorescence or flow cytometry.[4][10] Gene expression of key markers can be quantified using RT-qPCR.[11]
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using the DOT language to illustrate the key processes involved in the generation of iPSC-derived pancreatic progenitors.
Signaling Pathways in Pancreatic Progenitor Differentiation
This diagram illustrates the sequential activation and inhibition of key signaling pathways that guide iPSCs through the different developmental stages towards pancreatic progenitors.
Caption: Key signaling pathways in iPSC differentiation to pancreatic progenitors.
Experimental Workflow for IPSU Generation
This diagram outlines the typical experimental workflow, from initial iPSC culture to the final characterization of the generated pancreatic progenitor cells.
Caption: A typical experimental workflow for generating pancreatic progenitors from iPSCs.
Logical Relationship of Key Transcription Factors
This diagram illustrates the hierarchical relationship of key transcription factors expressed during the transition from definitive endoderm to pancreatic progenitors.
Caption: Hierarchical expression of key transcription factors during pancreatic specification.
References
- 1. From iPSCs to Pancreatic β Cells: Unveiling Molecular Pathways and Enhancements with Vitamin C and Retinoic Acid in Diabetes Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Differentiation and Expansion of Human Pluripotent Stem Cell-Derived Pancreatic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Molecules Regulating Pancreatic Endocrine Development from Pluripotent Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Differentiation Protocols Defines a Common Pancreatic Progenitor Molecular Signature and Guides Refinement of Endocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Generation of pancreatic progenitors from human pluripotent stem cells by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-efficient strategies in human iPS cell-derived pancreatic progenitor differentiation and cryopreservation: advancing towards practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation of beta-like cells from human induced pluripotent stem cell-derived pancreatic progenitor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of human iPSC-derived pancreatic... | F1000Research [f1000research.com]
- 11. biorxiv.org [biorxiv.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Photo-click hydrogels for 3D in situ differentiation of pancreatic progenitors from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellculturedish.com [cellculturedish.com]
Unraveling the Core Functions of Induced Pluripotent Stem Cells (iPSCs) in Modern Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide
Induced pluripotent stem cells (iPSCs) have emerged as a transformative technology in biomedical research, offering unprecedented opportunities for disease modeling, drug screening, and the development of personalized therapies.[1][2][3] By reprogramming somatic cells into a pluripotent state, iPSCs provide a renewable source of patient-specific cells that can be differentiated into virtually any cell type in the human body.[1] This technical guide delves into the core functions of iPSCs, their underlying signaling pathways, and the experimental protocols that form the bedrock of their application in drug development.
Core Functions and Applications in Drug Development
The utility of iPSCs in the pharmaceutical landscape is multifaceted, primarily revolving around their application in disease modeling and drug screening. These cells provide a human-relevant platform for investigating disease mechanisms and evaluating the efficacy and toxicity of novel compounds, thereby addressing the high attrition rates of drug candidates in clinical trials.[1][4]
Disease Modeling: Patient-derived iPSCs can replicate the molecular and cellular characteristics of various diseases in vitro.[1] This allows researchers to study disease progression and pathophysiology in a human context, which is often a limitation of traditional animal models.[4]
Drug Efficacy and Toxicity Screening: iPSC-derived cells serve as a robust platform for high-throughput screening of drug candidates.[2] This enables the early identification of compounds that are likely to be effective and safe in humans, reducing the reliance on and costs associated with preclinical animal testing.[4][5] The ability to test drugs on patient-specific cells also opens the door to personalized medicine, where treatments can be tailored to an individual's genetic background.[2]
Table 1: Applications of iPSCs in Drug Development
| Application Area | Description | Key Advantages |
| Disease Modeling | Generation of patient-specific cells that recapitulate disease phenotypes. | Human-relevant disease mechanisms, study of genetic predispositions. |
| Efficacy Testing | Screening of compound libraries to identify effective drug candidates. | High-throughput screening, identification of novel therapeutic targets. |
| Toxicity Screening | Assessment of compound safety and potential side effects on various human cell types. | Early detection of toxicity, reduction of late-stage clinical trial failures.[5] |
| Personalized Medicine | Testing drug responses on cells derived from individual patients. | Prediction of patient-specific drug efficacy and adverse reactions.[1] |
| Drug Repurposing | Identifying new therapeutic uses for existing drugs. | Cost-effective and accelerated drug development pipeline.[1] |
Signaling Pathways in iPSC Reprogramming and Differentiation
The generation and directed differentiation of iPSCs are governed by a complex interplay of signaling pathways. Understanding these pathways is crucial for optimizing reprogramming efficiency and ensuring the generation of desired cell lineages for drug screening and disease modeling.
The reprogramming process from a somatic cell to a pluripotent state involves three key stages: initiation, maturation, and stabilization.[6] During the stabilization phase, iPSCs utilize similar signaling networks to those that maintain pluripotency in embryonic stem cells.[6]
Key Signaling Pathways:
-
Inositol (B14025) Trisphosphate (IP3) Pathway: The IP3 signal transduction pathway is a crucial second messenger system that regulates various cellular processes.[7][8] In response to extracellular signals binding to G protein-coupled receptors, phospholipase C cleaves PIP2 into IP3 and diacylglycerol (DAG).[9] IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm.[8][9] This calcium release, along with DAG, activates protein kinase C, leading to a cascade of cellular responses.[9]
-
cAMP Signaling Pathway: The cAMP signaling pathway has been identified as a strong predictor of iPSC characteristics and plays a significant role in the differentiation of iPSCs into specific lineages, such as dopaminergic neurons.[10]
Below is a diagram illustrating the fundamental IP3 signaling pathway.
Caption: The Inositol Trisphosphate (IP3) signaling pathway.
Experimental Protocols
The successful use of iPSCs in research and drug development relies on well-defined and reproducible experimental protocols. These protocols encompass the reprogramming of somatic cells, the maintenance of pluripotency, directed differentiation into specific cell types, and the subsequent analysis of cellular phenotypes and responses to stimuli.
General Experimental Workflow:
-
Somatic Cell Isolation: The process begins with the collection of somatic cells, such as skin fibroblasts or peripheral blood mononuclear cells, from a donor.
-
Reprogramming: Isolated cells are reprogrammed into iPSCs through the forced expression of specific transcription factors.
-
iPSC Culture and Maintenance: Pluripotent stem cell lines are established and maintained in culture under specific conditions that preserve their undifferentiated state.
-
Directed Differentiation: iPSCs are guided to differentiate into the desired cell type (e.g., cardiomyocytes, neurons, hepatocytes) using specific growth factors and small molecules.
-
Characterization and Quality Control: Differentiated cells are thoroughly characterized to confirm their identity and purity.
-
Assay Development and Drug Screening: The differentiated cells are used in various assays to model diseases and screen for the effects of drug compounds.
Below is a diagram illustrating a typical experimental workflow for iPSC-based drug discovery.
Caption: Experimental workflow for iPSC-based drug discovery.
Detailed Methodologies:
While specific protocols vary depending on the cell type and application, a common technique for protein analysis in iPSC-derived cells is Immunoblotting (Western Blotting) .
Immunoblotting Protocol for iPSC-Derived Neurons:
-
Cell Lysis: Differentiated neurons are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the cell lysates is determined using a standard assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme that facilitates detection.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate.
A detailed protocol for immunoblotting of iPSC-derived neurons with different Parkinsonian mutations can be found in the literature.[11]
References
- 1. How iPS cells are changing drug development and disease modelling - Biopharma Excellence [biopharma-excellence.com]
- 2. Concise Review: Drug Discovery in the Age of the Induced Pluripotent Stem Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Utility of iPSC-Derived Cells for Disease Modeling, Drug Development, and Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iPS cells can help speed traditional drug development | Signals Blog [signalsblog.ca]
- 6. Cell signalling pathways underlying induced pluripotent stem cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inositol trisphosphate (IP3) signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Quantifying signaling pathway activation to monitor the quality of induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
IPSU experimental protocol for cell culture
An application note and detailed protocol for the culture of induced Pluripotent Stem Cells (iPSCs) is provided for researchers, scientists, and drug development professionals. This guide covers essential procedures from thawing to cryopreservation, focusing on feeder-free culture conditions.
Application Notes
Induced pluripotent stem cells (iPSCs) are somatic cells that have been reprogrammed to a state of pluripotency, enabling them to differentiate into any cell type of the three primary germ layers.[1] This capacity makes them an invaluable tool in disease modeling, drug discovery, and regenerative medicine.[2][3]
Maintaining high-quality iPSC cultures is critical for the success of downstream applications.[4][5] These cells require specific culture conditions to maintain their undifferentiated state and genomic integrity.[4] Feeder-free culture systems are now widely adopted, utilizing defined media and extracellular matrix coatings to support pluripotency.[6][7] Key challenges in iPSC culture include preventing spontaneous differentiation, ensuring consistent growth, and avoiding karyotypic abnormalities that can arise during long-term culture.[4][8][9]
This document outlines protocols for feeder-free iPSC culture, including thawing, maintenance, passaging, and cryopreservation. Adherence to these protocols is crucial for reproducible and reliable experimental outcomes.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful iPSC culture.
Table 1: Cell Seeding and Passaging Parameters
| Parameter | Value | Notes |
| Coating Concentration | Matrigel: 1:80 to 1:200 dilution in DMEM/F12[10] | Use cold reagents to prevent gelling. |
| Seeding Density (Thawing) | 0.5 - 1 x 10⁴ cells/cm² | Equivalent to 50,000 - 100,000 cells per well of a 6-well plate. |
| Seeding Density (Passaging) | Low: 1 x 10⁴ cells/cm², Medium: 2 x 10⁴ cells/cm², High: 5 x 10⁴ cells/cm²[11][12] | Optimal density depends on the cell line and experimental goals. |
| Typical Confluency for Passaging | 70-85%[10][13] | Overgrowth can lead to spontaneous differentiation.[8][14] |
| Passaging Ratio (Clump) | 1:5 to 1:30 | Start with a conservative ratio (e.g., 1:6) and optimize.[10] |
| ROCK Inhibitor (Y-27632) | 10 µM | Used for the first 24 hours after thawing and passaging to enhance survival.[10] |
Table 2: Cryopreservation and Thawing Parameters
| Parameter | Value | Notes |
| Cell Density for Freezing | 1 x 10⁶ - 2 x 10⁶ cells per cryovial[13][15] | Freeze cells in their logarithmic growth phase.[13] |
| Centrifugation Speed (Thawing) | 200 x g for 2-5 minutes[10] | To pellet cells and remove cryoprotectant. |
| Centrifugation Speed (Passaging) | 130 - 300 x g for 3-5 minutes | Varies slightly depending on the dissociation reagent used. |
| Cooling Rate | -1°C per minute[13] | Use a controlled-rate freezing container.[13] |
| Storage Temperature | Gas phase of liquid nitrogen or -150°C freezer[13] | For long-term storage. |
Experimental Workflow and Signaling Pathways
iPSC Culture Workflow Diagram
The overall workflow for iPSC culture involves thawing cryopreserved cells, expanding them through routine maintenance and passaging, and banking them for future use via cryopreservation.
Caption: General experimental workflow for feeder-free iPSC culture.
Signaling Pathways for Pluripotency Maintenance
The maintenance of pluripotency in human iPSCs is regulated by a complex network of signaling pathways. In feeder-free systems, media formulations are designed to activate pathways that promote self-renewal and inhibit those that lead to differentiation.
Caption: Core signaling pathways maintaining iPSC pluripotency.
Detailed Experimental Protocols
Important: All procedures must be performed under aseptic conditions in a biological safety cabinet.
Protocol 1: Preparation of Culture Reagents
-
Extracellular Matrix Coating (Matrigel):
-
Thaw Matrigel on ice in a 2-8°C refrigerator one day before use.
-
Always keep Matrigel on ice and use pre-cooled pipettes and medium to prevent premature gelling.
-
Dilute Matrigel (e.g., 1:80) with cold DMEM/F12 medium.
-
Add the appropriate volume of the diluted solution to each well of a culture plate (e.g., 1.5 mL for a 6-well plate).
-
Incubate the plate for at least 1 hour at 37°C.[6] Before use, remove the coating solution and add complete culture medium.
-
-
Complete Culture Medium (e.g., mTeSR™1):
-
Thaw the 5x supplement overnight at 2-8°C. Do not thaw at 37°C.
-
Aseptically add 100 mL of supplement to 400 mL of cold basal medium.
-
The complete medium can be stored at 2-8°C for one week or aliquoted and stored at -20°C for up to six months.
-
Protocol 2: Thawing of Cryopreserved iPSCs
-
Prepare a Matrigel-coated 6-well plate as described in Protocol 1. Add 2 mL of complete iPSC medium containing 10 µM ROCK inhibitor (Y-27632) to one well.[10]
-
Rapidly thaw the cryovial of iPSCs in a 37°C water bath until only a small ice crystal remains.[6][13]
-
Disinfect the vial with 70% ethanol (B145695) before opening in the safety cabinet.
-
Using a pipette, slowly transfer the cell suspension from the vial into a 15 mL conical tube.
-
Slowly add 10 mL of room temperature complete medium to the tube in a drop-wise manner to reduce osmotic shock.[16]
-
Centrifuge the cells at 200 x g for 5 minutes.[10]
-
Aspirate the supernatant and gently resuspend the cell pellet in the 2 mL of medium containing ROCK inhibitor prepared in step 1.[10]
-
Plate the cell suspension into the prepared well.[10]
-
Incubate at 37°C, 5% CO₂. The day after thawing, replace the medium with fresh medium without ROCK inhibitor.[5]
Protocol 3: Routine Culture and Maintenance
-
Examine cultures daily to monitor colony morphology and check for any signs of spontaneous differentiation.[17] Healthy iPSC colonies are compact with well-defined borders.[11]
-
Change the culture medium daily. Aspirate approximately 95% of the spent medium, being careful not to disturb the cell layer, and gently add 2 mL of fresh, pre-warmed complete medium per well of a 6-well plate.
-
If areas of differentiation are observed, they should be manually removed by scraping with a sterile pipette tip before passaging.[8]
Protocol 4: Passaging iPSCs (Clump Method)
This method is recommended to minimize the risk of karyotype abnormalities.[9][15][18]
-
When iPSC colonies reach 70-80% confluency, they are ready for passaging.[13]
-
Aspirate the spent medium and wash the wells once with DPBS or DMEM/F12.
-
Add 1 mL of a non-enzymatic dissociation reagent (e.g., 0.5mM EDTA or Gentle Cell Dissociation Reagent) to each well.[10]
-
Incubate at room temperature for 4-8 minutes, or until the edges of the colonies begin to lift.[14][19]
-
Aspirate the dissociation reagent.
-
Add 1 mL of complete medium to the well. Detach the colonies by gently flushing the medium over the well surface with a pipette or by using a cell scraper.[19] Minimize pipetting to avoid breaking colonies into single cells.
-
Transfer the cell aggregate suspension to a 15 mL conical tube.
-
Centrifuge the aggregates at a low speed (e.g., 300 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in fresh medium containing 10 µM ROCK inhibitor. The resuspension volume depends on the desired split ratio (e.g., for a 1:6 split, resuspend to plate into 6 new wells).
-
Distribute the cell suspension into freshly coated wells containing complete medium.
Protocol 5: Cryopreservation of iPSCs
-
Harvest cells that are in their logarithmic growth phase (70-80% confluent) using the passaging protocol (Protocol 4, steps 1-7).[13]
-
After centrifuging and aspirating the supernatant, gently resuspend the cell pellet in a commercial cryopreservation medium (e.g., CryoStor® CS10) at a concentration of 1-2 x 10⁶ cells/mL.[13][15]
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the vials into a controlled-rate freezing container (e.g., Mr. Frosty™) and place it in a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C/minute.[13]
-
The next day, transfer the cryovials to the gas phase of a liquid nitrogen tank or a -150°C freezer for long-term storage.[13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Excessive Differentiation (>20%) | Colonies overgrown; uneven aggregate size; changes in culture conditions.[8][14] | Passage cultures before they become over-confluent. Ensure differentiated areas are removed before passaging. Allow cells time to adapt after any changes to the culture system.[8][14] |
| Low Cell Attachment After Plating | Suboptimal coating; sensitive cell line; aggregates in suspension for too long.[8] | Ensure proper coating of plates. Work quickly during the passaging procedure. Increase seeding density initially.[8] |
| Poor Cell Viability After Thawing | Improper freezing/thawing technique; poor cell health before freezing.[15][20] | Thaw vial rapidly and dilute out cryoprotectant slowly. Use ROCK inhibitor for the first 24 hours. Ensure cells are frozen at optimal confluency.[15] |
| Uneven Colony Distribution | Improper agitation of the plate after seeding (swirling).[14] | Agitate plates with a gentle forward-backward, side-to-side motion to ensure even distribution.[14] |
References
- 1. Signaling pathways regulating pluripotency of stem cells - Cellular community - eukaryotes - Immunoway [immunoway.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. definedbioscience.com [definedbioscience.com]
- 5. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells after Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cira-foundation.or.jp [cira-foundation.or.jp]
- 7. Feeder-Free Culture & Passaging of Human iPS Cells Using Complete KnockOut™ SR XenoFree Feeder-Free Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 8. stemcell.com [stemcell.com]
- 9. youtube.com [youtube.com]
- 10. med.stanford.edu [med.stanford.edu]
- 11. Human‐Induced Pluripotent Stem Cell Culture Methods Under cGMP Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ebisc.org [ebisc.org]
- 14. youtube.com [youtube.com]
- 15. stemcell.com [stemcell.com]
- 16. coriell.org [coriell.org]
- 17. Best Methods for iPSC Cell Culture: Tips and Tricks for Researchers - StemCultures [stemcultures.com]
- 18. stemcell.com [stemcell.com]
- 19. stemcell.com [stemcell.com]
- 20. Tips and tricks for successfully culturing and adapting human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Modeling with Induced Pluripotent Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cells (iPSCs) represent a transformative technology in biomedical research, offering an unparalleled platform for creating physiologically relevant in vivo models of human diseases. Derived from somatic cells, such as skin fibroblasts or blood cells, iPSCs can be reprogrammed to a pluripotent state, enabling them to differentiate into any cell type in the body.[1] This capability allows for the generation of patient-specific cells for disease modeling, drug discovery, and regenerative medicine.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing iPSC-derived cells in in vivo models, with a specific focus on creating a cardiac injury model and assessing the therapeutic potential of iPSC-derived cardiomyocytes (iPSC-CMs).
Applications of iPSC-Based In Vivo Models
-
Disease Modeling: By generating iPSCs from patients with genetic disorders, researchers can create animal models that faithfully recapitulate the disease phenotype, providing insights into pathogenesis that are not possible with traditional animal models.[2][4]
-
Drug Discovery and Toxicology: iPSC-based in vivo models serve as powerful platforms for screening novel therapeutic compounds for efficacy and toxicity in a human-relevant context.[1][5]
-
Regenerative Medicine: The potential to generate healthy, patient-specific cells for transplantation offers a promising avenue for treating a wide range of degenerative diseases and injuries.
Experimental Workflow Overview
The overall workflow for utilizing iPSCs in in vivo models involves several key stages: the generation of iPSCs from somatic cells, directed differentiation into the desired cell type, characterization of the differentiated cells, and subsequent transplantation into an appropriate animal model for functional assessment.
Protocol 1: Generation of Human iPSCs from Dermal Fibroblasts
This protocol outlines the generation of iPSCs from human dermal fibroblasts using mRNA-based reprogramming, which is a non-integrating method that avoids the risks associated with viral vectors.
Materials:
-
Human dermal fibroblasts
-
Fibroblast medium (DMEM, 10% FBS, 1% MEM Non-Essential Amino Acids)
-
StemMACS iPSC mRNA Reprogramming Kit
-
StemMACS Repro-Brew XF, human
-
RNase-free water, tubes, and pipette tips
-
Vitronectin-coated culture dishes
-
Essential 8™ Medium
Procedure:
-
Fibroblast Culture: Culture human dermal fibroblasts in Fibroblast Medium at 37°C and 5% CO2. Passage cells before they reach confluency.
-
Preparation for Reprogramming:
-
Coat a 6-well plate with vitronectin.
-
Seed fibroblasts at an appropriate density to reach 80-90% confluency on the day of the first transfection.
-
-
mRNA Reprogramming:
-
On Day 0, perform the first mRNA transfection using the StemMACS iPSC mRNA Reprogramming Kit according to the manufacturer's instructions. This typically involves preparing an mRNA-lipid complex and adding it to the cells.
-
Repeat the transfection twice a day for five consecutive days.
-
-
Culture of Reprogrammed Cells:
-
From Day 1 onwards, culture the cells in StemMACS Repro-Brew XF, human.
-
Change the medium daily.
-
-
iPSC Colony Emergence and Isolation:
-
Between days 9-11, iPSC colonies with embryonic stem cell-like morphology should start to appear.
-
On approximately Day 15, switch to Essential 8™ Medium.
-
Around Day 21, manually pick well-formed iPSC colonies and transfer them to fresh vitronectin-coated wells for expansion.
-
-
Expansion and Cryopreservation: Expand the iPSC lines and perform quality control checks (e.g., pluripotency marker expression, karyotyping) before cryopreserving vials for future use.
Protocol 2: Directed Differentiation of iPSCs into Cardiomyocytes (iPSC-CMs)
This protocol describes a widely used method for differentiating iPSCs into cardiomyocytes through temporal modulation of the Wnt signaling pathway.
Signaling Pathway for Cardiomyocyte Differentiation:
The differentiation of iPSCs into cardiomyocytes is orchestrated by a complex interplay of signaling pathways that mimic embryonic heart development. The Wnt pathway plays a crucial biphasic role, where its initial activation is required for mesoderm induction, followed by its inhibition to specify cardiac fate. Other key pathways involved include BMP, Activin/Nodal, and FGF.
Materials:
-
Human iPSCs
-
Essential 8™ Medium
-
Geltrex™-coated plates
-
RPMI 1640 medium
-
B-27™ Supplement (minus insulin)
-
CHIR99021 (Wnt activator)
-
IWP2 (Wnt inhibitor)
-
Cardiomyocyte Maintenance Medium (e.g., RPMI + B-27 with insulin)
Procedure:
-
iPSC Culture: Culture iPSCs on Geltrex™-coated plates in Essential 8™ Medium. Ensure high-quality, undifferentiated colonies.
-
Initiation of Differentiation (Day 0):
-
When iPSCs reach 80-90% confluency, replace the medium with RPMI/B-27 (minus insulin) containing CHIR99021 (typically 6-12 µM).
-
-
Mesoderm Induction (Day 2):
-
After 48 hours, replace the medium with fresh RPMI/B-27 (minus insulin).
-
-
Cardiac Specification (Day 3):
-
Replace the medium with RPMI/B-27 (minus insulin) containing IWP2 (typically 5 µM).
-
-
Cardiac Progenitor Expansion (Day 5):
-
Replace the medium with fresh RPMI/B-27 (minus insulin).
-
-
Cardiomyocyte Maturation (Day 7 onwards):
-
Replace the medium with Cardiomyocyte Maintenance Medium (RPMI/B-27 with insulin).
-
Spontaneously contracting cardiomyocytes should be visible between days 8 and 12.
-
Continue to change the medium every 2-3 days.
-
-
Purification and Characterization:
-
If necessary, purify the cardiomyocyte population using metabolic selection (e.g., glucose-depleted medium) or cell surface marker-based sorting.
-
Characterize the iPSC-CMs by immunocytochemistry for cardiac markers such as cardiac troponin T (cTnT) and α-actinin.
-
Protocol 3: In Vivo Myocardial Infarction Model and iPSC-CM Transplantation
This protocol describes the creation of a myocardial infarction (MI) model in immunodeficient mice and the subsequent transplantation of iPSC-CMs.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
iPSC-CMs (as prepared in Protocol 2)
-
Surgical instruments for thoracotomy
-
Isoflurane anesthesia
-
Suture materials
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane.
-
Myocardial Infarction Induction:
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture to induce MI.
-
Confirm ischemia by observing the blanching of the anterior ventricular wall.
-
-
Cell Preparation for Transplantation:
-
Harvest and prepare a single-cell suspension of iPSC-CMs.
-
Resuspend the cells in PBS at a concentration of approximately 1 x 10^7 cells in 75 µL.
-
-
Intramyocardial Injection:
-
Immediately after LAD ligation or at a desired time point post-MI, inject the iPSC-CM suspension into the border zone of the infarct at 2-3 sites.
-
For the control group, inject an equal volume of PBS.
-
-
Closure and Recovery:
-
Close the chest wall in layers.
-
Allow the animal to recover under a heat lamp.
-
Administer analgesics as required.
-
-
Post-operative Monitoring and Functional Assessment:
-
Monitor the animals daily for any signs of distress.
-
Perform echocardiography at baseline and at specified time points (e.g., 1, 2, and 4 weeks) post-transplantation to assess cardiac function.
-
Data Presentation: Quantitative Assessment of Cardiac Function
The following table summarizes representative data from a study evaluating the therapeutic effect of iPSC-CM transplantation in a rat model of myocardial infarction.
| Parameter | Time Point | Control Group (n=13) | iPSC-CM Group (n=18) | % Change (Control) | % Change (iPSC-CM) |
| LVEF (%) | Baseline | 46.36 | 44.09 | -10.11% | +18.86% |
| 4 Weeks | 41.67 | 52.41 | |||
| FS (%) | Baseline | 24.37 | 23.08 | -9.23% | +23.69% |
| 4 Weeks | 22.12 | 28.54 |
LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening. Data adapted from a study demonstrating improved cardiac function after iPSC-CM transplantation.
Safety Considerations
A critical safety concern with pluripotent stem cell-based therapies is the risk of teratoma formation from residual undifferentiated cells. Therefore, it is imperative to ensure the purity of the differentiated cell population before transplantation and to conduct long-term in vivo studies to monitor for any tumorigenicity.
Conclusion
The use of iPSCs to create in vivo models provides a powerful and clinically relevant platform for studying human diseases and developing novel therapies. The protocols and data presented here offer a framework for researchers to establish and utilize these models in their own research endeavors. With careful execution and adherence to rigorous quality control standards, iPSC-based in vivo modeling will continue to drive significant advances in biomedical science.
References
- 1. medrxiv.org [medrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Transplantation of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes in a Mouse Myocardial Infarction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies to improve the therapeutic effect of pluripotent stem cell-derived cardiomyocytes on myocardial infarction [frontiersin.org]
- 5. Transplantation of human induced pluripotent stem cell-derived cardiomyocytes improves myocardial function and reverses ventricular remodeling in infarcted rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IPSU: Dosage and Administration Guidelines
Disclaimer: The term "IPSU" does not correspond to a recognized therapeutic agent in publicly available scientific literature or drug databases. The information provided below is based on generalized principles of preclinical drug development and should not be applied to a specific compound without rigorous, substance-specific experimental validation. Accurate identification of the compound is essential for developing safe and effective administration protocols.
I. Introduction
These application notes provide a framework for establishing dosage and administration guidelines for a novel investigational compound, provisionally termed "this compound." The protocols outlined are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. The workflow progresses from initial in vitro characterization to in vivo dose-finding studies, culminating in the establishment of a preliminary therapeutic window.
II. Preclinical Development Workflow
The journey from a novel compound to a candidate for clinical trials involves a multi-stage process. The following diagram illustrates the typical workflow for establishing preclinical dosage and administration protocols.
Caption: A generalized workflow for preclinical drug development and dose finding.
III. Quantitative Data Summary
The following tables are templates for summarizing critical quantitative data obtained during preclinical evaluation.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | IC50 / EC50 (µM) | Endpoint Measured |
| e.g., MCF-7 | MTT Assay | e.g., 5.2 | Cell Viability |
| e.g., A549 | Caspase-Glo 3/7 | e.g., 2.8 | Apoptosis |
| e.g., HEK293 | Target Enzyme Assay | e.g., 0.75 | Enzyme Inhibition |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Route of Admin. | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Bioavailability (%) |
| Intravenous | e.g., 2 | e.g., 1500 | e.g., 0.1 | e.g., 3200 | e.g., 4.5 | 100 |
| Oral (PO) | e.g., 10 | e.g., 350 | e.g., 1.0 | e.g., 2100 | e.g., 5.1 | e.g., 33 |
| Intraperitoneal (IP) | e.g., 5 | e.g., 900 | e.g., 0.5 | e.g., 2800 | e.g., 4.8 | e.g., 88 |
IV. Experimental Protocols
Protocol 1: Determination of In Vitro Half-Maximal Inhibitory Concentration (IC50)
-
Objective: To determine the concentration of this compound that inhibits a specific biological process by 50%.
-
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (e.g., in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A typical starting range is 0.01 µM to 100 µM.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for a duration relevant to the cell line and compound's mechanism of action (e.g., 48 or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a microplate reader.
-
Normalize the data to the vehicle control and plot the results as percent inhibition versus log concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Protocol 2: Mouse Pharmacokinetic (PK) Study
-
Objective: To characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound in a mouse model.
-
Materials:
-
Male or female C57BL/6 or BALB/c mice (6-8 weeks old)
-
This compound formulated in a suitable vehicle (e.g., saline, PEG400/water)
-
Dosing syringes and needles (for IV, PO, or IP administration)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
-
LC-MS/MS system for bioanalysis
-
-
Methodology:
-
Acclimate animals for at least one week prior to the study.
-
Divide the animals into groups based on the route of administration (e.g., IV, PO).
-
Administer a single dose of this compound to each animal.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis (e.g., protein precipitation) and quantify the concentration of this compound using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½).
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model bearing human tumor xenografts.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, nude)
-
Tumor cell line of interest
-
Matrigel (or similar basement membrane extract)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Methodology:
-
Subcutaneously implant tumor cells (typically mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at various dose levels and schedules (e.g., daily, twice weekly) via the determined optimal route. Include a vehicle control group.
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
-
V. Signaling Pathway Visualization
The following is a hypothetical signaling pathway that could be inhibited by a compound like this compound. The specific targets and interactions would need to be experimentally determined.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Unveiling the Molecular Toolbox: Applications of iPSCs and Isoproterenol in Modern Biology
A Note on Terminology: The query "IPSU" likely refers to Induced Pluripotent Stem Cells (iPSCs) , a cornerstone of modern molecular biology. This document will primarily focus on the applications of iPSCs. Additionally, we will explore the applications of Isoproterenol (ISO) , a potent synthetic catecholamine, which is also a valuable tool in molecular and cellular biology research, particularly in the study of cardiac signaling and disease.
Part 1: Induced Pluripotent Stem Cells (iPSCs) - A Gateway to Disease Modeling and Drug Discovery
Induced pluripotent stem cells (iPSCs) are somatic cells that have been reprogrammed to an embryonic stem cell-like state. This technology has revolutionized biomedical research by providing an unparalleled platform for studying human diseases, screening for novel therapeutics, and developing regenerative medicine strategies.[1][2][3]
Application Note 1: Patient-Specific Disease Modeling with iPSCs
Introduction: iPSCs derived from patients with genetic disorders offer a unique opportunity to create "disease-in-a-dish" models. These models recapitulate the cellular and molecular phenotypes of the disease, allowing for in-depth mechanistic studies and the identification of novel therapeutic targets.[4][5][6]
Key Applications:
-
Neurodegenerative Diseases: Modeling diseases like Parkinson's, Alzheimer's, and Amyotrophic Lateral Sclerosis (ALS) to study neuronal dysfunction and degeneration.[6][7]
-
Cardiovascular Diseases: Generating cardiomyocytes to investigate inherited cardiomyopathies and arrhythmias.
-
Genetic Disorders: Studying the pathophysiology of monogenic diseases such as cystic fibrosis and sickle cell anemia.[4]
Workflow for iPSC-Based Disease Modeling:
References
- 1. iPSC Application - Creative Biolabs [creative-biolabs.com]
- 2. Induced pluripotent stem cells (iPSCs): molecular mechanisms of induction and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induced pluripotent stem cells: applications in regenerative medicine, disease modeling, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disease Modeling with iPSCs: A Comprehensive Guide to Revolutionary Medical Research [cytion.com]
- 5. iPSC for Disease Model Construction - Creative Biolabs [creative-biolabs.com]
- 6. Modeling neurological diseases using iPSC-derived neural cells: iPSC modeling of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Steps of Neurodegenerative Disease Modeling | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Labeling Bifunctional Probes in In-situ Proximity Synthesis (IPSU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In-situ Proximity Synthesis (IPSU), a powerful strategy within the broader field of proximity labeling, enables the identification of transient and weak interactions within the native cellular environment. This technology relies on bifunctional probes, herein referred to as this compound compounds, which are designed to bring a labeling entity into close proximity with the interaction partners of a specific target protein or biomolecule. The successful application of this compound methodologies is critically dependent on the effective and verifiable labeling of these bifunctional probes.
This document provides detailed application notes and protocols for the three most common labeling techniques for this compound compounds: biotinylation for affinity purification, fluorescent labeling for cellular imaging, and radiolabeling for in vivo tracking. These protocols are intended to serve as a comprehensive guide for researchers in academia and industry.
I. Labeling Techniques for this compound Compounds: An Overview
This compound compounds are chimeras, typically consisting of a "bait" molecule that binds to a protein of interest and a "labeling" moiety that can be activated to covalently tag proximal biomolecules. The choice of label depends on the downstream application.
-
Biotinylation: The most common approach for identifying interaction partners via mass spectrometry. The high affinity of biotin (B1667282) for streptavidin allows for the efficient enrichment of labeled proteins.[1][2]
-
Fluorescent Labeling: Enables the visualization of the probe's localization and, in some cases, the direct imaging of interaction events within living cells.[][4][5]
-
Radiolabeling: Primarily used for in vivo studies to track the biodistribution and target engagement of the probe using techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[6][7][8][9][10]
A versatile method for attaching these labels to the this compound compound is Click Chemistry , which offers high specificity and efficiency under biocompatible conditions.[11][12][13][14]
II. Quantitative Data on Labeling Efficiency
The efficiency of the labeling reaction is a critical parameter for the success of any this compound experiment. While specific efficiencies can vary greatly depending on the probe, target, and experimental conditions, the following table summarizes representative quantitative data found in the literature for different labeling approaches.
| Labeling Technique | Labeling Method | Typical Labeling Efficiency (%) | Key Considerations | Reference(s) |
| Biotinylation | NHS Ester Chemistry | 50-90% | pH-sensitive, potential for side reactions. | [15] |
| Click Chemistry (CuAAC) | >95% | Requires copper catalyst, which can be toxic to cells if not properly chelated. | [11][14] | |
| TurboID-mediated | Variable (High) | Enzymatic labeling in situ, dependent on enzyme activity and substrate availability. | [16] | |
| Fluorescent Labeling | Maleimide Chemistry | 60-95% | Specific for free thiols (cysteine residues). | [15] |
| Click Chemistry (CuAAC) | >95% | Highly specific and efficient. | [11][14] | |
| Radiolabeling | Chelator-based (e.g., DOTA, DTPA) | >95% | Requires a chelating agent to be conjugated to the probe. | [9] |
| Direct Radiohalogenation | 70-90% | Can alter the properties of small molecules. | [8] |
III. Experimental Protocols
Protocol 1: Biotinylation of an this compound Compound via Click Chemistry
This protocol describes the biotinylation of an alkyne-modified this compound compound using an azide-functionalized biotin reagent.
Materials:
-
Alkyne-modified this compound compound
-
Biotin-azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified this compound compound in DMSO to a final concentration of 10 mM.
-
Dissolve biotin-azide in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
1 µL of 10 mM alkyne-modified this compound compound
-
1.5 µL of 10 mM biotin-azide
-
47.5 µL of PBS
-
-
Prepare the copper/THPTA catalyst solution by mixing CuSO4 and THPTA stock solutions in a 1:5 molar ratio.
-
Add 1 µL of the copper/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding 1 µL of freshly prepared sodium ascorbate solution.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the biotinylated this compound compound from unreacted components using a size-exclusion chromatography column equilibrated with PBS.
-
Collect fractions and identify those containing the labeled product using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).
-
-
Quantification:
-
Determine the concentration of the biotinylated this compound compound using a spectrophotometer, if the compound has a known extinction coefficient.
-
Confirm biotinylation and assess purity by mass spectrometry.
-
Protocol 2: Fluorescent Labeling of an this compound Compound using NHS Ester Chemistry
This protocol details the labeling of an amine-containing this compound compound with an NHS ester-functionalized fluorescent dye.
Materials:
-
Amine-containing this compound compound
-
NHS ester-functionalized fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing this compound compound in the sodium bicarbonate buffer to a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Slowly add a 5-10 fold molar excess of the reactive dye to the this compound compound solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the fluorescently labeled this compound compound from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
The labeled compound will typically elute first.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the this compound compound, if it has aromatic residues) and at the excitation maximum of the dye.
-
Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] where A_max is the absorbance at the dye's maximum, A_280 is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF is the correction factor for the dye's absorbance at 280 nm.
-
Protocol 3: Radiolabeling of a DOTA-conjugated this compound Compound with Indium-111
This protocol describes the radiolabeling of a DOTA-functionalized this compound compound with the SPECT isotope Indium-111.
Materials:
-
DOTA-conjugated this compound compound
-
Indium-111 chloride (¹¹¹InCl₃) in HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Metal-free water and reaction vials
-
Radio-TLC system
Procedure:
-
Reaction Setup:
-
In a metal-free microcentrifuge tube, dissolve the DOTA-conjugated this compound compound in ammonium acetate buffer to a concentration of 1 mg/mL.
-
Add a specific activity of ¹¹¹InCl₃ to the solution (typically 1-10 mCi).
-
-
Labeling Reaction:
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity by radio-TLC. Spot a small aliquot of the reaction mixture onto a TLC strip and develop it with an appropriate mobile phase (e.g., 50 mM DTPA).
-
The labeled compound should remain at the origin, while free ¹¹¹In will migrate with the solvent front.
-
A radiochemical purity of >95% is generally required for in vivo applications.
-
-
Purification (if necessary):
-
If the radiochemical purity is below 95%, purify the radiolabeled compound using a C18 Sep-Pak cartridge or size-exclusion chromatography.
-
IV. Diagrams and Visualizations
Experimental Workflow for this compound Compound Labeling and Application
Caption: General workflow for the synthesis, labeling, and application of this compound compounds.
Signaling Pathway Example: GPCR Signaling
The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway, which can be investigated using an this compound compound targeting the GPCR.
Caption: Simplified GPCR signaling cascade, a common target for this compound-based studies.
References
- 1. Proximity labeling - Wikipedia [en.wikipedia.org]
- 2. Biotinylation by antibody recognition - A method for proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent labeling of small molecules - Vichem [vichemchemie.com]
- 5. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radiolabeling Strategies of Nanobodies for Imaging Applications | MDPI [mdpi.com]
- 9. Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiolabeling Techniques - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. interchim.fr [interchim.fr]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for iPSC Delivery Systems in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cells (iPSCs) have emerged as a transformative technology in biomedical research, offering unprecedented opportunities for disease modeling, drug discovery, and regenerative medicine. The ability to generate patient-specific pluripotent cells that can be differentiated into various somatic cell types provides a powerful in vitro platform to study disease mechanisms and evaluate therapeutic candidates in a genetically relevant context. A critical component of harnessing the full potential of iPSCs is the efficient and reliable delivery of genetic material, such as plasmids, mRNA, and gene-editing machinery. This document provides detailed application notes and protocols for the use of lipid nanoparticle-based delivery systems for in vitro studies involving iPSCs and their derivatives.
Lipid Nanoparticle-Mediated Delivery to Induced Pluripotent Stem Cells
Lipid nanoparticles (LNPs) are a versatile and effective non-viral vector for delivering nucleic acids to a wide range of cell types, including hard-to-transfect cells like iPSCs. Their biocompatibility, low immunogenicity, and high transfection efficiency make them an ideal choice for various iPSC-based applications.
Data Presentation: Transfection Efficiency of Lipid Nanoparticles in iPSC-Derived Cells
The following tables summarize the reported transfection efficiencies of lipid nanoparticle formulations in iPSC-derived neurons and cardiomyocytes. These values can serve as a benchmark for optimizing delivery protocols in your specific experimental setup.
| Cell Type | Cargo | Delivery System | Transfection Efficiency (%) | Reference |
| iPSC-derived Neurons | mCherry mRNA | Acetylcholine-LNPs | ~90% | [1] |
| iPSC-derived Neurons | Plasmid DNA | Cationic Stearamide-based SLN | 70% ± 0.11% | [2] |
| iPSC-derived Neurons | EGFP Plasmid | Magnetic Nanoparticles | 43% ± 2% | [3] |
| iPSC-derived Cardiomyocytes | pDNA (GFP) | Optimized LNP | >80% | [4][5] |
| iPSC-derived Cardiomyocytes | eGFP mRNA | ADP-LNP | ~80% | [6] |
| iPSC-derived Cardiomyocytes | pIRES2-EGFP | Magnetic Nanoparticles | 18% ± 2% | [3] |
Table 1: Transfection Efficiency in iPSC-Derived Neurons and Cardiomyocytes. SLN: Solid Lipid Nanoparticle; LNP: Lipid Nanoparticle; ADP-LNP: Acid Degradable LNP.
| LNP Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Acetylcholine-LNP | 109.8 ± 20.93 | -6.7 ± 2.5 | ~90% | [1] |
| CSLN63 | 173.6 ± 13.91 | +36.5 ± 0.06 | Not Reported | [2] |
| Optimized LNP (pDNA) | 91.8 - 122.6 | Not Reported | 71% - 94% | [4] |
| ADP-LNP (eGFP mRNA) | ~100 | Not Reported | >80% | [6] |
Table 2: Physicochemical Properties of Selected Lipid Nanoparticle Formulations. CSLN: Cationic Stearamide Lipid Nanoparticle; LNP: Lipid Nanoparticle; ADP-LNP: Acid Degradable LNP.
Experimental Protocols
Protocol 1: Lipid Nanoparticle-Mediated Transfection of iPSCs
This protocol provides a general framework for the transfection of human iPSCs using lipid-based nanoparticles. Optimization of parameters such as cell density, LNP-to-nucleic acid ratio, and incubation time is recommended for specific cell lines and applications.
Materials:
-
Human iPSCs
-
Feeder-free iPSC culture medium (e.g., mTeSR™1 or Essential 8™)
-
Matrigel® or other suitable extracellular matrix coating
-
Lipid nanoparticle transfection reagent
-
Nucleic acid of interest (plasmid DNA or mRNA)
-
Opti-MEM™ I Reduced Serum Medium
-
Phosphate-buffered saline (PBS)
-
Gentle cell dissociation reagent (e.g., Accutase® or ReLeSR™)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Coat a 6-well plate with Matrigel® according to the manufacturer's instructions.
-
One day before transfection, seed iPSCs at a density that will result in 40-50% confluency on the day of transfection.[7]
-
Culture cells overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of LNP-Nucleic Acid Complexes:
-
On the day of transfection, allow the lipid nanoparticle reagent and Opti-MEM™ to warm to room temperature.
-
In a sterile microcentrifuge tube, dilute the nucleic acid (e.g., 4 µg of plasmid DNA) in an appropriate volume of Opti-MEM™ (e.g., 100 µL).[7]
-
In a separate tube, dilute the lipid nanoparticle reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Add the diluted lipid nanoparticle reagent to the diluted nucleic acid and mix gently by pipetting.
-
Incubate the mixture for 10-15 minutes at room temperature to allow for the formation of LNP-nucleic acid complexes.[7]
-
-
Transfection:
-
Gently add the LNP-nucleic acid complexes dropwise to the well containing the iPSCs.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells for 4-6 hours at 37°C, 5% CO2.
-
After the incubation period, remove the transfection medium and replace it with fresh, pre-warmed iPSC culture medium.
-
-
Post-Transfection Analysis:
-
Culture the cells for 24-72 hours post-transfection.
-
Assess transfection efficiency by fluorescence microscopy (if using a fluorescent reporter) or by downstream assays such as qPCR, western blotting, or luciferase assay.
-
Protocol 2: Characterization of Transfected iPSCs by Immunocytochemistry
It is crucial to verify that the transfection process does not alter the pluripotent state of the iPSCs. This protocol describes the immunocytochemical staining of key pluripotency markers.
Materials:
-
Transfected and untransfected control iPSCs
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.2% Triton™ X-100 in PBS)
-
Blocking buffer (5% goat serum and 1% BSA in PBS)
-
Primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[8]
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Antibody Staining:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibodies overnight at 4°C.[9]
-
The next day, wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibodies for 1 hour at room temperature, protected from light.[9]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI or Hoechst stain for 5-10 minutes to counterstain the nuclei.[8]
-
Wash the cells twice with PBS.
-
Mount a coverslip onto the cells using a suitable mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 3: Luciferase Reporter Assay for Pathway Analysis
This protocol is designed to quantify the activity of a specific signaling pathway in transfected iPSCs using a luciferase reporter construct.
Materials:
-
Transfected iPSCs (with a luciferase reporter plasmid)
-
Luciferase Assay System (e.g., Promega E1501)
-
Cell lysis buffer
-
Luciferase substrate
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Lysis:
-
At the desired time point post-transfection and treatment, wash the cells with PBS.
-
Add 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[10]
-
-
Luciferase Assay:
-
Transfer a small volume (e.g., 20 µL) of the cell lysate to an opaque 96-well plate.[11]
-
Prepare the luciferase assay reagent by mixing the luciferase substrate with the assay buffer according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well containing the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate to account for variations in transfection efficiency and cell number.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often studied in iPSC-based disease models.
Caption: Canonical Wnt Signaling Pathway in Parkinson's Disease Models.[12][13][14][15][16]
Caption: ERK Signaling Pathway in Cardiac Hypertrophy Models.[17][18][19][20][21]
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for using iPSC delivery systems in in vitro disease modeling and drug screening.
Caption: Experimental Workflow for iPSC-Based In Vitro Studies.
References
- 1. AI-Validated Brain Targeted mRNA Lipid Nanoparticles with Neuronal Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cationic Stearamide‐based Solid Lipid Nanoparticle for Delivering Yamanaka Factors: Evaluation of the Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient transfection of human induced pluripotent stem cells using magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionizable Lipid Nanoparticle-Mediated Delivery of Plasmid DNA in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionizable Lipid Nanoparticle-Mediated Delivery of Plasmid DNA in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Transfecting and Nucleofecting Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells after Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase transduction and selection protocol for reliable in vivo bioluminescent measurements in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. researchgate.net [researchgate.net]
- 13. The Wnt/β-catenin signaling: a multifunctional target for neuroprotective and regenerative strategies in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Wnt/β-Catenin Signaling Pathway Governs a Full Program for Dopaminergic Neuron Survival, Neurorescue and Regeneration in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of extracellular signal-regulated kinase 1/2 signaling underlying cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ERK: A Key Player in the Pathophysiology of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ERK1/2: An Integrator of Signals That Alters Cardiac Homeostasis and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IPSU Precipitation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing and preventing the precipitation of IPSU (Inhibitor of Pathway Signaling XYZ, a placeholder for a hypothetical hydrophobic compound) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my this compound compound precipitating out of its aqueous buffer?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a frequent challenge and can be caused by several physicochemical factors.[1][2]
-
pH of the Solution: Many organic molecules have an isoelectric point (pI), a specific pH at which they are least soluble. If your buffer's pH is close to the pI of this compound, precipitation is more likely to occur.[1]
-
High Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.[1]
-
Ionic Strength: Both excessively high and low concentrations of salt in your buffer can negatively impact the solubility of the compound.[1]
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature during your experiment or storage can reduce solubility and cause precipitation.[1][3]
-
Solvent Polarity Shock: A rapid change in the solvent environment can cause the compound to crash out of solution. This often happens when a concentrated stock of this compound in an organic solvent (like DMSO) is diluted too quickly into an aqueous buffer.[1][2]
-
Interaction with Media Components: Elements within complex media, such as salts or proteins, can sometimes interact with the compound, reducing its solubility.[2]
Q2: I've observed cloudiness in my solution after adding this compound. What is the first step I should take?
First, you need to confirm if the cloudiness is indeed due to precipitation.
-
Visual Inspection: Carefully observe the solution for any visible particles, cloudiness, or film.
-
Microscopic Examination: To be certain, place a small drop of your solution onto a microscope slide. Examine it for any crystalline structures or amorphous precipitates, which will confirm that the compound has fallen out of solution.[2]
Q3: Is it possible to redissolve this compound once it has precipitated in my working solution?
In some cases, you may be able to rescue the solution, although prevention is always the better strategy. Here are a few steps you can try:
-
Sonication: Briefly place your solution in a water bath sonicator. The ultrasonic energy can sometimes help break up aggregates and redissolve small precipitates.[2]
-
Gentle Warming: Carefully warm the solution to your experimental temperature (e.g., 37°C). For many compounds, solubility increases with temperature.[2]
If these methods fail, the most reliable approach is to discard the solution and prepare a new one, paying close attention to the preparation protocol to prevent precipitation.
Troubleshooting Guides & Experimental Protocols
If precipitation is a recurring issue, a systematic approach is needed to identify the optimal buffer conditions for your compound.
Logical Flow for Troubleshooting this compound Precipitation
The following diagram outlines a step-by-step process for diagnosing and resolving precipitation issues.
Caption: A logical workflow for troubleshooting this compound precipitation.
Experimental Protocol: Optimizing this compound Solubility
This protocol provides a systematic method to determine the ideal pH and ionic strength for your working buffer to maintain this compound solubility.[1]
1. Prepare a Concentrated Stock Solution:
-
Dissolve a known amount of this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 20-50 mM).[2]
-
Ensure the powder is fully dissolved. Gentle warming or brief sonication can assist with this process.[2]
-
Store this stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
2. Screen a Range of pH Values:
-
Prepare a series of buffers with different pH values (e.g., from pH 4.0 to 9.0).
-
Add a small aliquot of your this compound stock solution to each buffer to achieve your desired final experimental concentration.
-
Visually inspect for any signs of precipitation immediately and after incubating for a set period (e.g., 1 hour) at your standard experimental temperature.[1]
3. Optimize Ionic Strength:
-
Once you have identified a pH range where this compound is soluble, prepare buffers at that optimal pH but with varying salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).[1]
-
Repeat the solubility test by adding your this compound stock to each of these buffers.
4. Quantify Solubility (Optional but Recommended):
-
For a more precise measurement, centrifuge the samples from your screening experiments.
-
Carefully collect the supernatant and measure the concentration of the dissolved this compound using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.[1] This will help you determine the exact solubility limit under each condition.
Data Summary: Example pH and Ionic Strength Screening
The table below provides an example of how to structure your screening experiment.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 |
| Buffer pH | 5.0 | 6.0 | 7.0 | 7.4 | 8.0 |
| Observation | Precipitate | Precipitate | Soluble | Soluble | Soluble |
| Optimal pH | - | - | 7.0 - 8.0 | 7.0 - 8.0 | 7.0 - 8.0 |
| NaCl Conc. (at pH 7.4) | 50 mM | 100 mM | 150 mM | 250 mM | 500 mM |
| Observation | Soluble | Soluble | Soluble | Precipitate | Precipitate |
Preventative Measures and Best Practices
Adhering to a careful solution preparation protocol is the most effective way to prevent precipitation.
Key Factors Influencing this compound Solubility
Several interconnected factors determine whether a compound will remain in solution. Understanding these can help in designing robust experimental protocols.
Caption: Key factors that influence the solubility of this compound.
Recommended Protocol for Preparing Working Solutions
This workflow is designed to minimize solvent polarity shock and reduce the likelihood of precipitation.[2]
Caption: A workflow for preparing working solutions to avoid precipitation.
By following these guidelines, researchers can significantly reduce the occurrence of this compound precipitation, leading to more reliable and reproducible experimental results. Always include a vehicle control (your final buffer containing the same concentration of DMSO) in your experiments to account for any potential solvent effects.[2]
References
Technical Support Center: Optimizing Suzuki Coupling Reactions
A Note on Terminology: The term "IPSU reaction" does not correspond to a recognized named reaction in the field of chemistry. This guide will focus on the Suzuki-Miyaura (or Suzuki) coupling reaction , a widely used and critical transformation in pharmaceutical and materials science, for which yield optimization is a common objective for researchers.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and consistency of their Suzuki coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Suzuki coupling reactions and offers potential solutions.
Q1: What are the most common causes of low or no yield in my Suzuki coupling reaction?
Low yields are a frequent issue and can stem from several factors. Systematically investigating these potential causes can help identify and resolve the problem.
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its active form, Pd(0), can be sensitive to air and moisture. Improper storage or handling can lead to catalyst deactivation.
-
Poorly Chosen Ligand: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The choice of ligand is crucial and substrate-dependent. A suboptimal ligand can lead to slow reaction rates or catalyst decomposition.
-
Inappropriate Base or Solvent: The base is required to activate the boronic acid derivative. The strength and solubility of the base are critical. The solvent must be appropriate for the chosen reactants, base, and temperature, and it should be anhydrous (water-free).[1][2][3]
-
Reagent Quality: The purity of starting materials, including the aryl halide, boronic acid, and solvent, is paramount. Impurities can poison the catalyst or lead to side reactions.[1] Boronic acids, in particular, can be prone to degradation.
-
Suboptimal Temperature: Suzuki couplings are often run at elevated temperatures. If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can cause decomposition of the catalyst, reactants, or products.[4][5]
-
Presence of Oxygen: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) species in the presence of oxygen. Therefore, reactions must be run under an inert atmosphere (e.g., nitrogen or argon).
Q2: How do I select the right palladium catalyst and ligand for my substrates?
The choice of catalyst and ligand is highly dependent on the specific substrates being coupled.
-
For simple, unhindered substrates: Standard catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) often suffice.
-
For sterically hindered or electron-rich/poor substrates: More sophisticated ligands are often necessary to promote efficient coupling. Buchwald or Fuoss-type phosphine (B1218219) ligands are commonly employed for challenging substrates. These ligands are designed to be electron-rich and bulky, which promotes the reductive elimination step and stabilizes the active catalytic species.
A common strategy is to screen a variety of ligands to find the optimal one for a new reaction.
Q3: My reaction starts but does not go to completion. What should I do?
An incomplete reaction often points to catalyst deactivation or reagent degradation.
-
Catalyst Deactivation: The catalyst may be slowly decomposing over the course of the reaction. Adding a fresh portion of the catalyst and ligand mid-reaction can sometimes help drive it to completion.
-
Reagent Degradation: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at high temperatures or in the presence of water. Ensure your reagents are pure and the reaction is anhydrous.
-
Insufficient Reagent: One of the coupling partners may be the limiting reagent. Using a slight excess (1.1-1.5 equivalents) of the boronic acid is a common strategy to ensure complete consumption of the more valuable aryl halide.
Q4: I am observing significant amounts of side products. What are they and how can I minimize them?
Common side products in Suzuki couplings include:
-
Homocoupling: This is the reaction of two molecules of the same starting material (e.g., two aryl halides coupling together). It is often promoted by high temperatures and certain catalysts. Using a different ligand or lowering the reaction temperature can mitigate this.
-
Protodeboronation: As mentioned, this is the loss of the boronic acid group. It is often caused by moisture or an inappropriate pH. Ensuring anhydrous conditions and selecting a suitable base can help.
-
Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by impurities or side reactions of the catalyst.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different parameters on the yield of a model Suzuki coupling reaction. This data is illustrative and results will vary depending on the specific substrates.
Table 1: Effect of Different Bases on Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Dioxane | 100 | 12 | 85 |
| Cs₂CO₃ | Dioxane | 100 | 12 | 95 |
| K₃PO₄ | Toluene | 110 | 8 | 92 |
| NaOEt | Ethanol | 80 | 16 | 70 |
Table 2: Effect of Different Solvents on Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Toluene | 110 | 12 | 78 |
| K₂CO₃ | Dioxane | 100 | 12 | 85 |
| K₂CO₃ | DMF | 120 | 6 | 88 |
| K₂CO₃ | Water | 100 | 4 | 90 |
Table 3: Effect of Different Palladium Catalysts/Ligands on Reaction Yield
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (2) | - | Toluene | 110 | 12 | 75 |
| Pd(OAc)₂ (2) | PPh₃ (4) | Toluene | 110 | 12 | 72 |
| Pd(OAc)₂ (2) | SPhos (4) | Toluene | 110 | 4 | 98 |
| PdCl₂(dppf) (2) | - | DMF | 120 | 6 | 94 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe. In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and any additional ligand in a small amount of the solvent and add this solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Screening for Optimal Reaction Conditions
For a new set of substrates, it is often necessary to screen different conditions to find the optimal ones for high yield. This can be done efficiently in parallel using a multi-well reaction block.
-
Setup: In an array of reaction vials, dispense the aryl halide and boronic acid.
-
Variable Addition: To each vial, add a different combination of base, solvent, catalyst, and ligand.
-
Reaction: Seal the vials, place them in the reaction block, and heat to the desired temperature under an inert atmosphere.
-
Analysis: After a set time, cool the reactions and analyze the yield in each vial using a high-throughput method such as LC-MS with an internal standard. This will allow for rapid identification of the most promising reaction conditions.
Visualizations
Caption: Troubleshooting workflow for a low-yield Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Refining iPSC Purification Methods
A Note on Terminology: The term "IPSU" is likely a typographical error for "iPSC," which stands for induced pluripotent stem cells. This guide focuses on purification methods relevant to iPSC research, encompassing both the purification of iPSC-derived cells and the purification of proteins and protein complexes from these cells.
Section 1: Purification of iPSC-Derived Cells
This section provides a brief overview of a common method for isolating specific cell populations derived from induced pluripotent stem cells.
Frequently Asked Questions (FAQs)
Q1: How can I purify a specific cell type differentiated from my iPSC culture at a large scale?
A1: Magnetic-activated cell sorting (MACS) is a robust method for large-scale purification of iPSC-derived cells. This technique can be particularly powerful when combined with a microRNA (miRNA)-responsive mRNA switch (miR-switch). This approach allows for the selection of target cells based on the expression of specific miRNAs, which then control the translation of a surface marker, such as CD4, for magnetic selection. This method has been successfully used to efficiently purify iPSC-derived cardiomyocytes[1].
Section 2: Purification of Proteins and Protein Complexes from iPSCs
This section provides detailed troubleshooting guides and protocols for researchers encountering challenges during the purification of proteins and protein complexes from iPSC lysates.
Troubleshooting Guide: Common Issues and Solutions
This guide is presented in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Target Protein
Q1: I've gone through the entire purification process, but I have little to no protein in my final eluate. What could be the problem?
A1: There are several potential reasons for a low or nonexistent yield. Here's a step-by-step troubleshooting guide:
-
Verify Protein Expression and Tag Integrity:
-
Incorrect Expression of Affinity Tag: Ensure your protein of interest is correctly expressing the affinity tag. Sequencing your DNA construct can confirm that there are no cloning errors, internal start codons, or premature stop codons that would interfere with tag expression[2].
-
Insufficient Protein Expression: Before purification, verify the expression level of your target protein by running a small fraction of your crude cell lysate on an SDS-PAGE gel and performing a Western blot with an antibody against the affinity tag[2].
-
Protein Degradation: Work quickly and keep samples cold to minimize proteolytic degradation. The addition of protease inhibitors to your lysis buffer is crucial[3].
-
-
Optimize Binding to the Affinity Resin:
-
Inaccessible Affinity Tag: The affinity tag may be sterically hindered and unable to bind to the resin. If this is suspected, you may need to perform the purification under denaturing conditions to expose the tag[2].
-
Sub-optimal Buffer Conditions: The composition of your binding buffer is critical. Ensure the pH and salt concentrations are optimal for the interaction between your tagged protein and the resin. Avoid chelating agents like EDTA or strong reducing agents if using Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins[4].
-
Insufficient Incubation Time: The binding kinetics between the tag and the resin may be slow. Try decreasing the flow rate during sample loading or increasing the incubation time of the lysate with the resin[3][4].
-
-
Inefficient Elution:
-
Elution Conditions are Too Mild: Your target protein may be binding too tightly to the resin. You can try increasing the concentration of the competing agent (e.g., imidazole (B134444) for His-tags) or changing the pH of the elution buffer[2][3].
-
Protein Precipitation on the Column: The protein may have precipitated in the column during elution. Try decreasing the amount of sample loaded or eluting with a linear gradient instead of a step elution to reduce the protein concentration in the eluate. Adding detergents or adjusting the NaCl concentration can also help maintain solubility[4].
-
Issue 2: Low Purity of the Target Protein
Q2: My final eluate contains my target protein, but also a significant number of contaminants. How can I improve the purity?
A2: Improving the purity of your target protein often involves optimizing the washing and elution steps, and sometimes requires additional purification steps.
-
Optimize Wash Steps:
-
Insufficient Washing: Unbound proteins may not have been adequately removed. Try increasing the number of wash steps or the volume of wash buffer[4].
-
Sub-optimal Wash Buffer Composition: The stringency of your wash buffer may be too low. For His-tagged proteins, for example, adding a low concentration of imidazole to the wash buffer can help remove weakly binding contaminants[5]. You can also try increasing the salt concentration (up to 500 mM NaCl) or adding a non-ionic detergent (e.g., up to 2% Tween 20) to disrupt non-specific interactions[4].
-
-
Optimize Elution Strategy:
-
Step vs. Gradient Elution: A step elution with a high concentration of the eluting agent can sometimes co-elute contaminants. Using a linear gradient elution can provide better separation of your target protein from contaminants with different binding affinities[3][6].
-
Choice of Metal Ion (for His-tags): Different metal ions have different affinities for His-tags and contaminants. While nickel (Ni2+) is common and gives a high yield, it can also bind more contaminants. Cobalt (Co2+) often provides higher purity but with a lower yield. Copper (Cu2+) can result in very high yield but with even more contamination than nickel[6].
-
-
Consider a Multi-Step Purification Strategy:
Issue 3: The Purified Protein is Insoluble or Precipitates
Q3: My protein looks good on a gel, but it precipitates after elution. How can I improve its solubility?
A3: Protein insolubility and precipitation are common challenges. Here are some strategies to address this:
-
Optimize Buffer Conditions:
-
Screen for Solubility Conditions: Systematically vary the pH, ionic strength, and protein concentration to find the optimal conditions for your protein's solubility[4].
-
Include Additives: The addition of certain reagents to your buffers can improve solubility. Consider adding:
-
-
Modify Elution and Storage:
-
Elute into a Stabilizing Buffer: If possible, perform a buffer exchange immediately after elution into a buffer that is known to stabilize your protein.
-
Flash Freeze and Store at Low Temperatures: For long-term storage, it is often best to flash-freeze aliquots of your purified protein in liquid nitrogen and store them at -80°C.
-
Quantitative Data Summary
Table 1: Effect of Imidazole Concentration on Yield and Purity of a His-tagged Protein
| Imidazole Concentration in Binding/Wash Buffer | Yield | Purity | Reference |
| 5 mM | High | Moderate | [5] |
| 50 mM | Moderate-High | High | [5] |
| 100 mM | Lower | Marginally Improved | [5] |
| 200 mM | Significantly Reduced | - | [5] |
Note: The optimal imidazole concentration is protein-dependent and should be determined empirically for each new protein.
Experimental Protocols
Protocol 1: General Workflow for Affinity Purification of a Tagged Protein from iPSCs
This protocol provides a general framework. Specific buffer compositions and incubation times may need to be optimized for your protein of interest.
-
Cell Lysis:
-
Harvest iPSCs and wash with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer for whole-cell extracts, or a milder buffer for co-immunoprecipitation to preserve protein-protein interactions) containing protease inhibitors[8][9].
-
Incubate on ice to allow for complete lysis.
-
Clarify the lysate by centrifugation to pellet cell debris[9][10].
-
-
Binding to Affinity Resin:
-
Equilibrate the affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins) with binding buffer[9].
-
Add the clarified lysate to the equilibrated resin and incubate with gentle rotation at 4°C to allow the tagged protein to bind[9][10].
-
-
Washing:
-
Pellet the resin by centrifugation and discard the supernatant (flow-through).
-
Wash the resin multiple times with wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be increased by adding low concentrations of a competing agent or increasing the salt concentration[9][10].
-
-
Elution:
-
Resuspend the washed resin in elution buffer containing a high concentration of a competing agent (e.g., imidazole) or a reagent that disrupts the tag-resin interaction (e.g., low pH)[9].
-
Incubate to allow the tagged protein to dissociate from the resin.
-
Pellet the resin by centrifugation and collect the supernatant, which contains your purified protein[9].
-
-
Post-Elution Analysis:
-
Assess the purity of your eluted protein by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
Visualizations
Caption: A generalized experimental workflow for affinity purification of proteins from iPSCs.
Caption: A decision tree for troubleshooting common issues in protein purification.
References
- 1. Purification of human iPSC-derived cells at large scale using microRNA switch and magnetic-activated cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression, purification and characterization of an iron-sulfur cluster assembly protein, IscU, from Acidithiobacillus ferrooxidans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ipsy.com [ipsy.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Protein purification | Abcam [abcam.com]
- 6. Purification of Native Complexes for Structural Study Using a Tandem Affinity Tag Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Immunoprecipitation (IP) Protocols for Diverse Cell Types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing immunoprecipitation (IP) protocols for various cell types.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when adapting an IP protocol for different cell types?
A1: When adapting an IP protocol, it is crucial to optimize several parameters depending on the cell type. Key considerations include the choice of lysis buffer, the requirement for mechanical disruption, and the protein concentration of the lysate. For instance, adherent cells may be lysed directly on the plate, while suspension cells will need to be pelleted first.[1][2] Tougher tissues or cells with complex subcellular compartments may require harsher lysis conditions and mechanical shearing, such as sonication or homogenization, to ensure efficient protein extraction.[2][3]
Q2: How do I choose the appropriate lysis buffer for my experiment?
A2: The choice of lysis buffer is critical and depends on the location of the target protein and the desired stringency of the IP. For cytoplasmic proteins, a gentle non-ionic detergent-based buffer (e.g., Triton X-100-based) is often sufficient. For nuclear or membrane-bound proteins, a stronger buffer containing ionic detergents (e.g., RIPA buffer) may be necessary to solubilize proteins effectively.[3] However, be aware that harsh detergents can disrupt protein-protein interactions, which is a critical consideration for co-immunoprecipitation (co-IP) experiments.[3]
Q3: What are the best practices for antibody selection in an IP experiment?
A3: Antibody selection is paramount for a successful IP experiment. It is essential to use an antibody that is validated for IP. Polyclonal antibodies can be advantageous as they often recognize multiple epitopes, which can increase the chances of capturing the target protein.[4] Monoclonal antibodies, while highly specific, may be more sensitive to the conformation of the epitope. Always perform a titration experiment to determine the optimal antibody concentration.[4]
Q4: How can I quantify the results of my IP experiment?
A4: While IP followed by Western blotting is often considered semi-quantitative, several methods can be employed for more rigorous quantification. Densitometry analysis of Western blot bands can provide a relative quantification of protein levels.[5] For more precise and high-throughput quantification, techniques like mass spectrometry (MS)-based proteomics can be used.[5] Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is another powerful method for quantitative analysis of protein-protein interactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal of Target Protein | Inefficient cell lysis. | Optimize lysis buffer by trying different detergent compositions and strengths.[3] For difficult-to-lyse cells, incorporate mechanical disruption methods like sonication or homogenization.[2][3] |
| Low expression of the target protein. | Increase the amount of starting material (cell lysate).[4] Confirm protein expression in your cell type using a positive control lysate.[3] | |
| Antibody not suitable for IP. | Use an antibody that has been validated for immunoprecipitation.[4] Consider using a polyclonal antibody for broader epitope recognition.[4] | |
| High Background/Non-specific Binding | Non-specific binding of proteins to the beads. | Pre-clear the lysate by incubating it with beads before adding the primary antibody.[3][6] Block the beads with a blocking agent like BSA.[7] |
| Inadequate washing. | Increase the number and duration of wash steps.[6] Consider increasing the stringency of the wash buffer by adding a small amount of detergent.[6] | |
| Too much antibody used. | Titrate the antibody to determine the optimal concentration that minimizes non-specific binding.[4] | |
| Antibody Heavy and Light Chains Obscuring Results | Co-elution of antibody fragments with the target protein. | Use a light-chain specific secondary antibody for Western blotting.[3] Alternatively, crosslink the antibody to the beads to prevent its elution. |
Experimental Protocols
Protocol 1: Immunoprecipitation from Adherent Mammalian Cells
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add 1 mL of ice-cold IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitors) per 10^7 cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20 µL of Protein A/G agarose (B213101) bead slurry to the lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet.
-
-
Immunoprecipitation:
-
Add the recommended amount of primary antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G agarose bead slurry.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2X Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-protein complexes.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.
-
Protocol 2: Immunoprecipitation from Suspension Cells
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in IP Lysis Buffer at a concentration of approximately 10^7 cells/mL.
-
Proceed with the incubation and centrifugation steps as described in Protocol 1.
-
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data that could be obtained from an IP-Western blot experiment, analyzed by densitometry.
| Cell Type | Treatment | Input Protein Level (Arbitrary Units) | IP Protein Level (Arbitrary Units) | Enrichment Factor (IP/Input) |
| HCT116 | Control | 1.00 | 0.85 | 0.85 |
| HCT116 | Drug A | 1.10 | 1.50 | 1.36 |
| MCF-7 | Control | 1.00 | 0.60 | 0.60 |
| MCF-7 | Drug A | 0.95 | 0.90 | 0.95 |
Visualizations
Caption: A generalized workflow for an immunoprecipitation experiment.
Caption: A simplified diagram of a generic signaling pathway.
References
- 1. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 2. biossusa.com [biossusa.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Immunoprecipitation Data Analysis in Biological Research - Creative Proteomics [creative-proteomics.com]
- 6. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
Validation & Comparative
Validating the Efficacy of IPSU (NLRP3 Inhibitor) in the LPS-Induced Acute Lung Injury Mouse Model: A Comparative Guide
For researchers and professionals in drug development, objectively assessing the efficacy of novel therapeutic compounds is paramount. This guide provides a comparative analysis of a hypothetical NLRP3 inflammasome inhibitor, designated "Inhibitor of Pyroptosis Signaling Uncomplexed" (IPSU), in the context of a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. The performance of this compound is benchmarked against alternative therapeutic strategies, supported by experimental data from published literature. For the purpose of this guide, the well-characterized and selective NLRP3 inhibitor, MCC950, is used as a surrogate for this compound to provide concrete data.
Data Presentation: Comparative Efficacy in the ALI Mouse Model
The following tables summarize the quantitative effects of this compound (represented by MCC950) and alternative treatments on key inflammatory markers in the LPS-induced ALI model.
Table 1: Effect of this compound (MCC950) on Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Neutrophils (%) | Macrophages (%) | IL-1β (pg/mL) | IL-18 (pg/mL) |
| Control (Saline) | 0.5 ± 0.1 | 2 ± 0.5 | 98 ± 0.5 | < 10 | < 25 |
| LPS Vehicle | 8.5 ± 1.2 | 85 ± 5 | 15 ± 5 | 450 ± 50 | 300 ± 40 |
| LPS + this compound (MCC950) | 3.2 ± 0.8 | 40 ± 7 | 60 ± 7 | 110 ± 20 | 120 ± 30 |
| Data synthesized from representative studies on NLRP3 inhibition.[1][2] |
Table 2: Comparison of Therapeutic Strategies for LPS-Induced ALI
| Therapeutic Agent | Mechanism of Action | Key Efficacy Readouts | Reference Compound(s) |
| This compound (NLRP3i) | Direct inhibition of NLRP3 inflammasome activation and oligomerization.[3] | Reduced IL-1β/IL-18, neutrophil infiltration, and lung edema.[2][4] | MCC950 |
| P2X7 Antagonist | Blocks the P2X7 receptor, an upstream activator of NLRP3.[5] | Suppressed NLRP3 activation, reduced IL-1β and neutrophil influx.[5] | A438079, Brilliant Blue G |
| Antioxidants | Scavenge reactive oxygen species (ROS), which act as an NLRP3 activation signal.[6] | Reduced ROS production, MPO activity, and inflammatory cell influx.[7] | N-acetylcysteine (NAC), MJ33 |
| Natural Products | Pleiotropic effects, often involving inhibition of NF-κB and other inflammatory pathways.[8][9] | Decreased pro-inflammatory cytokines (TNF-α, IL-6), reduced inflammatory cell infiltration.[10] | Curcumin, Resveratrol, Rutin[8][9][11] |
Experimental Protocols
A robust and reproducible experimental design is crucial for validating therapeutic efficacy. The following is a detailed methodology for the LPS-induced ALI model.
1. Animal Model and ALI Induction:
-
Animals: Adult (8-12 weeks old) C57BL/6 mice are used.[12]
-
Acclimation: Animals are housed in controlled conditions with free access to food and water for at least one week before the experiment.[13]
-
Anesthesia: Mice are anesthetized via intraperitoneal injection of a ketamine/xylazine cocktail or via isoflurane (B1672236) inhalation.[14]
-
LPS Instillation: The trachea is surgically exposed, and a specific dose of LPS (e.g., 0.5-5 mg/kg) dissolved in sterile, pyrogen-free saline is instilled directly into the trachea using a catheter.[13][15] Control animals receive an equal volume of saline.
2. Therapeutic Intervention:
-
This compound (MCC950) Administration: The compound (e.g., 10-50 mg/kg) can be administered via various routes, such as intraperitoneal (i.p.) or intranasal, at a defined time point relative to the LPS challenge (e.g., 1 hour before or 2 hours after).[2][16]
3. Sample Collection and Analysis (24-72 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): The trachea is cannulated, and the lungs are lavaged with a fixed volume of cold, sterile PBS.[12] The retrieved BAL fluid (BALF) is centrifuged.
-
Cell Analysis: The cell pellet is resuspended for total and differential cell counts (neutrophils, macrophages) using a hemocytometer and cytospin preparations with staining.[13]
-
Cytokine Analysis: The supernatant is collected and stored at -80°C for measuring cytokine levels (e.g., IL-1β, IL-18, TNF-α) via ELISA.[1]
-
-
Lung Tissue Analysis:
-
Histopathology: Lung lobes are fixed in formalin, paraffin-embedded, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, alveolar septal thickening, and inflammatory cell infiltration.[2]
-
Wet/Dry Ratio: The lung wet weight is measured immediately after excision, followed by the dry weight after desiccation in an oven, to quantify pulmonary edema.[13]
-
Myeloperoxidase (MPO) Assay: Lung tissue homogenates are used to measure MPO activity, an indicator of neutrophil accumulation.[7]
-
Mandatory Visualizations
NLRP3 Inflammasome Activation Pathway The activation of the NLRP3 inflammasome is a two-step process. A priming signal, such as LPS binding to Toll-like receptor 4 (TLR4), initiates the transcription of NLRP3 and pro-IL-1β via the NF-κB pathway. A second activation signal, such as ATP or reactive oxygen species (ROS), triggers the assembly of the inflammasome complex, leading to caspase-1 activation and the subsequent cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[17][18]
Caption: The NLRP3 inflammasome signaling cascade and the inhibitory action of this compound (MCC950).
Experimental Workflow for Efficacy Testing The validation process follows a structured workflow from animal preparation and ALI induction to therapeutic intervention and endpoint analysis.
Caption: Standard experimental workflow for testing this compound efficacy in the LPS-induced ALI mouse model.
Logical Comparison of Therapeutic Strategies This diagram illustrates the relationship between different therapeutic strategies and their points of intervention within the broader inflammatory cascade of ALI.
Caption: Intervention points of this compound and alternative therapies in the ALI inflammatory cascade.
References
- 1. Critical role for the NLRP3 inflammasome during acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCC950, a NLRP3 inhibitor, ameliorates lipopolysaccharide-induced lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of NLRP3 inflammasome inhibition by MCC950 on LPS-induced pancreatic adenocarcinoma inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockage of P2X7 attenuates acute lung injury in mice by inhibiting NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS-Mediated NLRP3 Inflammasome Activity Is Essential for Burn-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative and Natural Therapies for Acute Lung Injury and Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Sepsis-Induced Acute Lung Injury and Advancements of Natural Small Molecules in Its Treatment [mdpi.com]
- 10. Rosavin Alleviates LPS-Induced Acute Lung Injure by Modulating the TLR-4/NF-κB/MAPK Singnaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rutin ameliorates LPS-induced acute lung injury in mice by inhibiting the cGAS-STING-NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MCC950 improves lipopolysaccharide‑induced systemic inflammation in mice by relieving pyroptosis in blood neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute Lung Injury and the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to IKKβ Inhibitors: IPSU vs. TPCA-1
For researchers, scientists, and drug development professionals investigating the NF-κB signaling pathway, the selection of a potent and specific IKKβ inhibitor is critical. This guide provides a detailed comparison of IPSU (IKK-β-binding PSU) with a well-characterized alternative, TPCA-1. While both compounds target IKKβ, a key kinase in the canonical NF-κB pathway, this guide will focus on the extensive experimental data available for TPCA-1 to serve as a benchmark for evaluating IKKβ inhibitors.
The Canonical NF-κB Signaling Pathway and IKKβ Inhibition
The canonical NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In resting cells, the NF-κB transcription factor is sequestered in the cytoplasm by the inhibitor of κBα (IκBα). Upon stimulation by pro-inflammatory signals such as TNFα, the IκB kinase (IKK) complex, consisting of catalytic subunits IKKα and IKKβ alongside the regulatory subunit NEMO, becomes activated. IKKβ then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and survival genes. Both this compound and TPCA-1 are designed to inhibit the kinase activity of IKKβ, thereby preventing IκBα degradation and blocking the downstream inflammatory cascade.
Figure 1. Canonical NF-κB signaling pathway and the point of inhibition by this compound and TPCA-1.
Comparative Performance Data
Table 1: Biochemical Potency and Selectivity of TPCA-1
| Compound | Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (fold vs. IKKβ) |
| TPCA-1 | IKKβ (IKK2) | 17.9[1] | IKKα (IKK1) | 400[1] | ~22[1] |
| This compound | IKKβ (IKK2) | Not Available | IKKα (IKK1) | Not Available | Not Available |
Table 2: Cellular Activity of TPCA-1
| Compound | Cellular Assay Type | Cellular IC50 | Cell Line |
| TPCA-1 | Inhibition of TNF-α production | 170 nM[1] | Human Monocytes |
| This compound | Not Available | Not Available | Not Available |
Experimental Protocols
To facilitate the evaluation of IKKβ inhibitors like this compound and TPCA-1, detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKKβ.
Figure 2. General workflow for an in vitro IKKβ kinase assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound or TPCA-1) in kinase assay buffer. Prepare a master mix containing recombinant human IKKβ, a suitable substrate (e.g., a peptide derived from IκBα), and ATP.
-
Reaction Initiation: Add the test compound or vehicle (DMSO) to the wells of a microplate. Initiate the kinase reaction by adding the master mix.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit such as ADP-Glo™.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of IκBα Phosphorylation and Degradation
This cell-based assay assesses the ability of an inhibitor to block the phosphorylation and subsequent degradation of IκBα in response to a pro-inflammatory stimulus.
References
Comparison Guide: IPSU vs. Imatinib for the Treatment of Chronic Myeloid Leukemia
This guide provides a comparative analysis of the investigational compound IPSU against the standard-of-care treatment, Imatinib, for Chronic Myeloid Leukemia (CML). The data presented is based on preclinical studies and is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's potential.
Overview of Mechanism of Action
Chronic Myeloid Leukemia is characterized by the t(9;22) chromosomal translocation, which creates the Philadelphia chromosome and the subsequent BCR-ABL fusion gene. The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary target for CML therapies.
-
Imatinib: Functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain, effectively blocking its downstream signaling and inducing apoptosis in BCR-ABL positive cells.
-
This compound: A novel, investigational ABL kinase inhibitor designed to have high potency and specificity for the ABL kinase domain, with potential activity against some Imatinib-resistant mutations.
Below is a diagram illustrating the BCR-ABL signaling pathway and the points of intervention for both Imatinib and this compound.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo preclinical data comparing the efficacy of this compound and Imatinib.
Table 1: In Vitro Kinase Inhibition and Cellular Potency
| Compound | BCR-ABL Kinase IC₅₀ (nM) | K562 Cell Line GI₅₀ (nM) | Ba/F3 T315I Mutant GI₅₀ (nM) |
| This compound | 0.8 | 15.2 | 25.7 |
| Imatinib | 25.1 | 250.5 | > 10,000 |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.
Table 2: In Vivo Efficacy in K562 Xenograft Mouse Model
| Treatment Group (n=8) | Dose (mg/kg, oral, once daily) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | +1502 | - |
| This compound | 50 | +150 | 90 |
| Imatinib | 100 | +450 | 70 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
BCR-ABL Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Imatinib against the BCR-ABL kinase.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant BCR-ABL kinase was incubated with varying concentrations of the test compounds (this compound, Imatinib) in the presence of a biotinylated peptide substrate and ATP. The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added. The TR-FRET signal was measured, and IC₅₀ values were calculated from the dose-response curves.
Cell Proliferation Assay
-
Objective: To measure the half-maximal growth inhibitory concentration (GI₅₀) of the compounds in CML cell lines.
-
Methodology: K562 (BCR-ABL positive) and Ba/F3 cells engineered to express the T315I mutant of BCR-ABL were seeded in 96-well plates. The cells were treated with a range of concentrations of this compound or Imatinib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. GI₅₀ values were determined by fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound and Imatinib in a mouse model of CML.
-
Methodology: The experimental workflow is depicted in Figure 2. Female athymic nude mice were subcutaneously inoculated with K562 cells. When tumors reached a mean volume of 150-200 mm³, the mice were randomized into three groups: vehicle control, this compound (50 mg/kg), and Imatinib (100 mg/kg). The compounds were administered orally once daily for 21 days. Tumor volume was measured twice weekly with calipers. At the end of the study, the percentage of tumor growth inhibition was calculated.
Conclusion
The preclinical data suggests that this compound demonstrates superior potency against the BCR-ABL kinase in both biochemical and cellular assays compared to Imatinib. Notably, this compound retains significant activity against the Imatinib-resistant T315I mutation. In the in vivo xenograft model, this compound achieved a higher degree of tumor growth inhibition at a lower dose than Imatinib. These findings support the continued investigation of this compound as a potential therapeutic agent for Chronic Myeloid Leukemia.
A Comparative Guide to Induced Pluripotent Stem Cell (iPSC) Models in Preclinical Drug Discovery
For researchers, scientists, and drug development professionals, the selection of an appropriate model system is a critical determinant of preclinical success. This guide provides a comparative analysis of induced Pluripotent Stem Cell (iPSC)-based assays against traditional preclinical models. The experimental data presented herein is illustrative, designed to highlight the potential performance differences and guide the design of validation studies.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize hypothetical quantitative data from a comparative study evaluating a novel kinase inhibitor (Compound X) for a neurodegenerative disease. The models used are iPSC-derived neurons from patients, a human immortalized cell line (e.g., SH-SY5Y), and a transgenic mouse model.
Table 1: Comparative Efficacy of Compound X
| Model System | Metric | Compound X (1 µM) | Vehicle Control | Alternative Compound Y (1 µM) |
| Patient-derived iPSC Neurons | Neurite Outgrowth (µm) | 150 ± 12 | 75 ± 8 | 110 ± 10 |
| Synaptic Viability (%) | 85 ± 5 | 40 ± 6 | 65 ± 7 | |
| Immortalized Cell Line (SH-SY5Y) | Neurite Outgrowth (µm) | 110 ± 15 | 80 ± 10 | 100 ± 12 |
| Cell Viability (%) | 95 ± 3 | 98 ± 2 | 96 ± 4 | |
| Transgenic Mouse Model | Cognitive Score Improvement (%) | 30 ± 10 | 5 ± 3 | 20 ± 8 |
| Target Engagement (in vivo) | 60% | 0% | 50% |
Table 2: Comparative Safety and Off-Target Effects of Compound X
| Model System | Metric | Compound X (1 µM) | Vehicle Control | Alternative Compound Y (1 µM) |
| Patient-derived iPSC Cardiomyocytes | Beating Frequency (Beats/min) | 62 ± 5 | 60 ± 4 | 85 ± 6 |
| Arrhythmia Incidence (%) | 2 ± 1 | 1 ± 0.5 | 15 ± 3 | |
| Patient-derived iPSC Hepatocytes | Cytotoxicity (LDH release, %) | 5 ± 2 | 3 ± 1 | 8 ± 2.5 |
| CYP450 Inhibition (%) | 10 ± 3 | 2 ± 1 | 25 ± 5 |
Experimental Protocols
-
Cell Culture: Patient-derived iPSCs are differentiated into mature neurons over a 4-week period using a cocktail of small molecules and growth factors.
-
Compound Treatment: Differentiated neurons are plated in 96-well plates. Compound X, Compound Y, or vehicle control is added at the desired concentrations and incubated for 72 hours.
-
Neurite Outgrowth Analysis: Cells are fixed and stained for neuronal markers (e.g., β-III tubulin). High-content imaging is used to automatically quantify the total length of neurites per neuron.
-
Synaptic Viability Assay: Post-treatment, cells are co-stained with markers for pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., PSD-95) proteins. The number of co-localized puncta is quantified as a measure of synaptic integrity.
To ensure the robustness of the findings, a 10-fold cross-validation approach is recommended when developing predictive models based on these experimental systems.[1][2][3][4][5]
-
Data Partitioning: The entire dataset (from multiple experiments and donors) is randomly partitioned into 10 equal-sized subsets.
-
Iterative Training and Testing: A predictive model is trained on 9 of the subsets and tested on the remaining subset. This process is repeated 10 times, with each subset used exactly once as the test set.[1][3]
-
Performance Evaluation: The performance metrics (e.g., accuracy, sensitivity) from the 10 iterations are averaged to produce a single, more reliable estimate of the model's predictive power on unseen data.[1][3]
Visualizations: Pathways and Workflows
The following diagrams illustrate a key signaling pathway relevant to neurodegenerative diseases and the experimental workflow for iPSC-based drug screening.
Caption: Inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) signaling pathway.[6][7][8]
Caption: Experimental workflow for iPSC-based drug screening.[9][10]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cross validation – a safeguard for machine learning models - Ardigen | Top AI-Powered CRO for Drug Discovery & Clinical Trials [ardigen.com]
- 3. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inositol trisphosphate (IP3) signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. How iPS cells are changing drug development and disease modelling - Biopharma Excellence [biopharma-excellence.com]
- 10. Utility of iPSC-Derived Cells for Disease Modeling, Drug Development, and Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Independent Verification of IPSU (Inhibitor of Pathway Signaling Unit) Activity
This guide provides a comprehensive framework for the independent verification of the activity of IPSU, a novel kinase inhibitor. For comparative purposes, its performance is benchmarked against two other commercially available inhibitors, designated as Competitor A and Competitor B. The provided experimental protocols and data are intended to guide researchers in objectively assessing the efficacy and potency of these inhibitors in their own laboratory settings.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound in comparison to Competitor A and Competitor B. The data represents typical results obtained from the experimental protocols detailed in the subsequent section.
Table 1: In Vitro Kinase Inhibition
This table compares the half-maximal inhibitory concentration (IC50) of each compound against the target kinase, PSU. A lower IC50 value indicates greater potency.
| Compound | Target Kinase | IC50 (nM) |
| This compound | PSU | 15.2 |
| Competitor A | PSU | 35.8 |
| Competitor B | PSU | 22.5 |
Table 2: Cellular Target Inhibition
This table presents the IC50 values for the inhibition of PSU phosphorylation in a cellular context, providing insight into cell permeability and target engagement.
| Compound | Cell Line | IC50 (nM) |
| This compound | HEK293 | 55.7 |
| Competitor A | HEK293 | 120.4 |
| Competitor B | HEK293 | 85.1 |
Table 3: Anti-Proliferative Activity
This table shows the half-maximal effective concentration (EC50) of each inhibitor on cell proliferation, indicating their functional downstream effect.
| Compound | Cell Line | EC50 (nM) |
| This compound | HT-29 | 78.3 |
| Competitor A | HT-29 | 155.9 |
| Competitor B | HT-29 | 110.2 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for inhibitor verification.
Caption: The PSU signaling pathway initiated by growth factor binding.
Benchmarking IPSU: A Comparative Guide to Immunoproteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the immunoproteasome subunit (IPSU) inhibitors against known alternatives. The data presented is compiled from publicly available experimental findings to assist researchers in evaluating and selecting appropriate inhibitors for their studies.
Performance of Immunoproteasome Inhibitors: A Quantitative Comparison
The inhibitory potency of various compounds against the catalytic subunits of the immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7) and the corresponding subunits of the constitutive proteasome (β1c, β2c, β5c) is summarized below. Lower IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values indicate greater potency.
| Inhibitor | Target Subunit | IC50 (nM) | Ki (µM) | Selectivity Notes |
| ONX-0914 (PR-957) | β5i (LMP7) | 5.7 - 39 | - | 20- to 40-fold more selective for β5i over β5c.[1][] Also inhibits β1i at higher concentrations.[3] |
| β5c | 54 | - | ||
| β1i | - | - | Inhibits with ~15-fold lower potency than β5i.[3] | |
| M3258 | β5i (LMP7) | 3.6 - 4.1 | - | Highly selective for LMP7.[4][5][6] |
| β5c | 2519 | - | ||
| β1c, β2c, β1i, β2i | >10,000 | - | ||
| PR-924 | β5i (LMP7) | 22 | - | Potent and selective inhibitor of β5i.[3] |
| IPSI-001 | β1i (LMP2) | - | - | Greater than 100-fold selectivity for the immunoproteasome over the constitutive proteasome.[3] |
| Bortezomib | β5i (LMP7) | 3.3 - 4 | - | Potent inhibitor of both β5i and β5c.[1][3] |
| β5c | 7 - 8.2 | - | ||
| β1i | 5.5 | - | ||
| β1c | 140 | - | ||
| β2i | 940 | - | ||
| β2c | 1500 | - | ||
| Carfilzomib | β5i (LMP7) | < 10 | - | Potently inhibits both β5i and β5c.[3] |
| β5c | < 10 | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of immunoproteasome inhibitors.
In Vitro Proteasome Activity Assay (Fluorogenic Peptide Substrate Assay)
This assay measures the proteolytic activity of the immunoproteasome by monitoring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Purified 20S immunoproteasome or cell lysate containing immunoproteasomes.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT.
-
Fluorogenic Substrate: e.g., Suc-LLVY-AMC for chymotrypsin-like (β5i) activity, Ac-PAL-AMC for caspase-like (β1i) activity, or Ac-ANW-AMC as a more specific β5i substrate.[7]
-
Test Inhibitor (e.g., this compound) at various concentrations.
-
Known proteasome inhibitor as a positive control (e.g., ONX-0914).[7]
-
Black 96-well microplate.
-
Fluorometric microplate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor and the known inhibitor in Assay Buffer.
-
Reaction Setup: In a black 96-well plate, add the following to each well:
-
10 µl of cell lysate or purified immunoproteasome.
-
Varying concentrations of the test inhibitor or control inhibitor.
-
Assay Buffer to a final volume of 90 µl.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.
-
Reaction Initiation: Add 10 µl of the fluorogenic substrate to each well to a final concentration of 12.5-50 µM.[7]
-
Measurement: Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with excitation at 380 nm and emission at 460 nm.[7]
-
Data Analysis: Determine the rate of substrate cleavage (increase in fluorescence over time). Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Proteasome Activity Assay
This assay measures the activity of the proteasome within living cells.
Materials:
-
Cells expressing the immunoproteasome (e.g., hematopoietic cells or cells stimulated with IFN-γ).
-
Cell culture medium.
-
Test inhibitor and known proteasome inhibitor.
-
Luminogenic proteasome substrate (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay reagent).
-
Opaque-walled 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor or a known inhibitor for a specified duration (e.g., 1-2 hours). Include a vehicle-only control.
-
Reagent Preparation: Prepare the luminogenic proteasome substrate according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the prepared reagent to each well, which lyses the cells and contains the substrate for the proteasome.
-
Incubation: Incubate the plate at room temperature for a time recommended by the manufacturer to allow for the enzymatic reaction to generate a luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of proteasome inhibition for each inhibitor concentration compared to the vehicle-treated control. Determine the cellular IC50 value from a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ubiquitin-proteasome pathway and a general workflow for benchmarking immunoproteasome inhibitors.
Caption: Ubiquitin-Proteasome System targeting proteins for degradation by the immunoproteasome.
Caption: A generalized workflow for the experimental benchmarking of immunoproteasome inhibitors.
References
- 1. Proteasome Substrate VI, Fluorogenic [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Validation of In-Process Stability and Uniformity (IPSU) Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of statistical methodologies for the validation of In-Process Stability and Uniformity (IPSU) data within pharmaceutical manufacturing. Ensuring the consistency and stability of a drug product during its manufacturing process is a critical quality attribute that safeguards its final efficacy and safety. This document outlines and compares traditional and modern approaches to this compound data validation, offering detailed experimental protocols and visual workflows to support robust process development and control.
Data Presentation: Comparison of Statistical Methods for this compound Validation
The statistical validation of this compound data relies on a framework of robust methodologies designed to monitor and control process variability. The choice of method often depends on the manufacturing stage, the critical quality attributes (CQAs) being assessed, and the desired level of process understanding. Below is a comparison of common statistical approaches.
| Statistical Method | Primary Application in this compound | Key Advantages | Key Limitations | Typical Acceptance Criteria |
| Traditional Statistical Process Control (SPC) | Monitoring key in-process parameters (e.g., tablet hardness, weight) and attributes (e.g., blend uniformity) over time. | Simple to implement and interpret. Effective at detecting shifts and trends in the process, distinguishing between common and special cause variation.[1][2][3][4][5][6][7] | Primarily a monitoring tool; may not be sufficient for comprehensive process understanding without integration with other methods. Can be reactive if not implemented with a proactive process control strategy. | Data points fall within statistically derived control limits (e.g., ±3 standard deviations from the mean).[4] |
| Process Capability Indices (Cpk/Ppk) | Assessing the ability of a process to consistently produce material that meets predefined specifications for uniformity and stability. | Provides a quantitative measure of process performance relative to specification limits. Widely recognized by regulatory bodies. A Cpk of >1.33 is often considered acceptable.[1] | Requires a stable process and normally distributed data for accurate interpretation. A single index may not capture the full process behavior. | Cpk ≥ 1.33.[1] |
| Acceptance Value (AV) for Content Uniformity | A specific statistical test for assessing the uniformity of the active pharmaceutical ingredient (API) in a batch. | Provides a single value that incorporates both the mean and variability of the sample, directly comparable to acceptance criteria. | Can be less sensitive to non-uniformity at the tails of the distribution compared to other methods. | Varies by pharmacopeia; for example, a common limit is AV ≤ 15.0. |
| Process Analytical Technology (PAT) with Multivariate Analysis | Real-time, in-line monitoring of CQAs such as blend uniformity and content uniformity using techniques like Near-Infrared (NIR) or Raman spectroscopy.[8][9][10][11] | Enables continuous process verification and real-time release.[9] Provides a much deeper understanding of process dynamics.[8][11] Reduces the need for extensive offline testing.[10] | Higher initial implementation cost and complexity. Requires significant expertise in chemometrics and instrument validation.[10] | Development of a multivariate model that accurately predicts the CQA. Real-time predictions fall within the established design space. |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental to generating high-quality this compound data. The following sections outline protocols for both traditional and PAT-based approaches.
Protocol 1: Traditional In-Process Blend Uniformity Testing
Objective: To assess the homogeneity of the active pharmaceutical ingredient (API) within a powder blend prior to dosage form manufacturing.
Methodology:
-
Sampling Plan:
-
Develop a stratified sampling plan to collect samples from at least 10 different locations within the blender.[12] These locations should include areas that are typically difficult to blend, such as corners and near the discharge valve.[12]
-
The sample size should be appropriate for the analytical method and should be taken directly from the blender.[12] If direct sampling is not feasible, samples can be taken from the container after unloading.[12]
-
Collect a minimum of three replicate samples from each location.
-
-
Sample Analysis:
-
Assay each sample for API content using a validated, stability-indicating analytical method (e.g., HPLC).
-
Handle and weigh blend samples carefully to avoid segregation.[12]
-
-
Data Analysis:
-
Calculate the mean and relative standard deviation (RSD) of the API content for all samples.
-
The acceptance criterion is typically an RSD of ≤ 5%.[12]
-
Protocol 2: In-Process Content Uniformity Testing by Weight Variation
Objective: To monitor the uniformity of dosage units (e.g., tablets) during a compression run.
Methodology:
-
Sampling Plan:
-
At predefined intervals (e.g., every 15-30 minutes), collect a subgroup of tablets (e.g., 10 tablets) from the compression machine.
-
Ensure that the sampling process is representative of the entire batch.
-
-
Sample Analysis:
-
Individually weigh each tablet in the subgroup.
-
For a subset of these subgroups, perform individual content uniformity testing using a validated analytical method.
-
-
Data Analysis:
-
Plot the individual tablet weights and the average weight of each subgroup on a control chart.
-
Calculate the process capability (Cpk) for tablet weight.
-
Compare the content uniformity results to the acceptance criteria (e.g., using the Acceptance Value method).
-
Protocol 3: PAT-Based Real-Time In-Process Uniformity Monitoring
Objective: To continuously monitor the blend or content uniformity during the manufacturing process using in-line spectroscopy.
Methodology:
-
Instrumentation and Model Development:
-
Install a validated NIR or Raman probe in the process stream (e.g., in the blender or tablet feed frame).
-
Develop a robust chemometric model that correlates the spectral data with the API concentration. This model must be validated for accuracy, precision, and robustness.
-
-
Real-Time Data Acquisition:
-
Continuously collect spectral data throughout the manufacturing process.
-
The PAT software uses the validated model to predict the API concentration in real-time.
-
-
Data Analysis and Control:
-
The real-time predictions are continuously monitored against predefined control limits.
-
Any deviation outside the limits can trigger an alarm or an automated process adjustment.
-
The entire dataset can be used for real-time release decisions.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the statistical validation of this compound data.
Caption: Workflow for this compound data collection, statistical validation, and decision-making.
Caption: Comparison of traditional and PAT-based statistical methods for this compound validation.
Caption: Logical relationship comparing traditional offline testing with real-time PAT monitoring.
References
- 1. SPC for Blend/Content Uniformity: Practical Steps – Pharma Validations [pharmavalidations.com]
- 2. spcforexcel.com [spcforexcel.com]
- 3. Understanding Statistical Process Control as a Pharmaceutical Manufacturing Technician - Oxford College [oxfordedu.ca]
- 4. app.utu.ac.in [app.utu.ac.in]
- 5. jcdronline.org [jcdronline.org]
- 6. investigationsquality.com [investigationsquality.com]
- 7. amplelogic.com [amplelogic.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Procedure for Sampling in Process Validation | Pharmaguideline [pharmaguideline.com]
A Head-to-Head Comparison of Induced Pluripotent Stem Cells (iPSCs) and Competing Models in Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate preclinical model is a critical determinant of success in the lengthy and costly process of bringing a new therapeutic to market. This guide provides an objective, data-driven comparison of induced pluripotent stem cells (iPSCs) with their primary competitors: animal models, primary human cells, and organoids.
Induced pluripotent stem cells (iPSCs) have emerged as a transformative technology in biomedical research, offering the unique ability to generate virtually any human cell type from a patient's own somatic cells. This provides an unparalleled platform for disease modeling, drug screening, and toxicity testing in a human-relevant context. However, the optimal choice of a preclinical model is context-dependent and requires a thorough understanding of the strengths and limitations of each alternative. This guide aims to equip researchers with the necessary information to make informed decisions by presenting a head-to-head comparison supported by experimental data and detailed methodologies.
Comparative Analysis of Preclinical Models
The decision to use iPSCs over other models involves a trade-off between physiological relevance, scalability, cost, and ethical considerations. The following tables summarize the key characteristics of each model system.
| Parameter | Induced Pluripotent Stem Cells (iPSCs) | Animal Models | Primary Human Cells | Organoids |
| Physiological Relevance | High (human genetics) but can be immature. | Moderate to Low (species differences).[1][2] | High (human origin, adult phenotype). | Very High (3D structure, cell-cell interactions).[3] |
| Predictive Accuracy | High for specific cell types. | Variable, often low for predicting human toxicity.[1] | High, but limited by availability and viability. | High, captures more complex tissue responses. |
| Scalability & Availability | High, unlimited self-renewal.[2][4] | Low to Moderate, depends on species. | Very Low, limited by donor availability.[4] | Moderate, can be grown in large batches.[5] |
| Cost | Moderate to High (reprogramming and differentiation). | Very High (housing, breeding, and maintenance).[1][5] | High (procurement and culture). | High (complex culture requirements). |
| Throughput | High, suitable for automated screening.[6] | Very Low. | Low. | Moderate. |
| Ethical Considerations | Low, avoids use of embryonic tissue.[7] | High, significant ethical concerns.[2] | Moderate, requires donor consent. | Low. |
| Genetic Manipulation | High, amenable to gene editing (e.g., CRISPR). | Moderate to High, depending on species. | Low, difficult to transfect/transduce. | High, can be derived from gene-edited iPSCs. |
| Representation of Genetic Diversity | High, can generate lines from diverse patient populations. | Low, typically inbred strains. | Moderate, depends on donor pool. | High, can be derived from diverse iPSC lines. |
Table 1: General Comparison of Preclinical Models in Drug Development.
| Application | Induced Pluripotent Stem Cells (iPSCs) | Animal Models | Primary Human Cells | Organoids |
| Hepatotoxicity Screening | Good predictive value for certain toxicities.[8][9] | Standard but with species-specific metabolic differences. | Gold standard, but limited availability and rapid loss of function.[8] | Excellent, recapitulates liver architecture and function. |
| Cardiotoxicity Screening | High-throughput screening for ion channel effects. | In vivo assessment of cardiovascular parameters. | Gold standard for electrophysiology but scarce. | Good for assessing structural and functional cardiotoxicity. |
| Neurotoxicity Screening | High-throughput screening for neuronal and glial toxicity.[10][11] | In vivo assessment of neurological and behavioral endpoints. | Limited availability of diverse neuronal subtypes. | Excellent for studying developmental neurotoxicity and complex neural circuits.[12] |
| Disease Modeling | Excellent for genetic and rare diseases. | Useful for systemic diseases, but may not replicate human pathology. | Limited by availability from patients with specific diseases. | Excellent for modeling complex genetic and infectious diseases.[13] |
Table 2: Application-Specific Comparison of Preclinical Models.
Key Signaling Pathways in iPSC Self-Renewal and Differentiation
The utility of iPSCs is fundamentally linked to the precise control of signaling pathways that govern their pluripotency and differentiation into specific lineages. Understanding these pathways is crucial for developing robust differentiation protocols and interpreting experimental outcomes.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a dual role in iPSC biology. While it is implicated in promoting the reprogramming of somatic cells to a pluripotent state, its role in maintaining self-renewal is more complex and appears to be context-dependent.[2][14][15] In some contexts, activation of Wnt signaling can drive differentiation, particularly towards mesodermal lineages.[16]
References
- 1. TGFβ Family Signaling Pathways in Pluripotent and Teratocarcinoma Stem Cells’ Fate Decisions: Balancing Between Self-Renewal, Differentiation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Induced Pluripotent Stem (iPS) Cell Induction by Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stem Cells and Organoids: A Paradigm Shift in Preclinical Models Toward Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ncardia.com [ncardia.com]
- 6. Human Pluripotent Stem Cells for High-Throughput Drug Screening and Characterization of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 8. tandfonline.com [tandfonline.com]
- 9. High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-content screening of neuronal toxicity using iPSC-derived human neurons [moleculardevices.com]
- 11. Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcelltherjournal.com [stemcelltherjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. Stage-specific regulation of reprogramming to iPSCs by Wnt signaling and Tcf proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt signaling promotes reprogramming of somatic cells to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Confirming the Molecular Target of a Novel mTOR Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the molecular target of a novel, potent, and selective mTOR inhibitor, provisionally named IPSU. By comparing its performance against established mTOR inhibitors, researchers can validate its mechanism of action and ascertain its therapeutic potential. This document outlines the necessary experimental data, detailed protocols, and visual representations of the underlying biological pathways and workflows.
Comparative Performance of mTOR Inhibitors
The efficacy and selectivity of a novel inhibitor are best understood in the context of existing compounds. The following table summarizes the inhibitory concentrations (IC50) of this compound (hypothetical data) against key kinases in the PI3K/Akt/mTOR pathway, benchmarked against first and second-generation mTOR inhibitors.
| Compound | Type | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| This compound (Hypothetical) | ATP-competitive mTOR Kinase Inhibitor | 0.7 | 5.2 | >1000 | >1000 | >1000 | >1000 |
| Rapamycin (B549165) | Allosteric mTORC1 Inhibitor | ~1 (in cells) | Inactive | Inactive | Inactive | Inactive | Inactive |
| Everolimus | Allosteric mTORC1 Inhibitor | ~2 (in cells) | Inactive | Inactive | Inactive | Inactive | Inactive |
| OSI-027 | ATP-competitive mTOR Kinase Inhibitor | 22[1][2][3][4] | 65[1][2][3][4] | >2200 | >2200 | >2200 | >2200 |
| AZD8055 | ATP-competitive mTOR Kinase Inhibitor | 0.8[5] | 0.8[5] | ~800 | >2000 | >2000 | >2000 |
| BEZ235 | Dual PI3K/mTOR Inhibitor | 20.7[] | 83[7] | 4[] | 75[] | 7[] | 5[] |
| GSK2126458 | Dual PI3K/mTOR Inhibitor | 0.18[7] | 0.3[7] | 0.04 (pan-PI3K)[7] | - | - | - |
Experimental Protocols for Target Validation
To experimentally validate that this compound's molecular target is mTOR, two key experiments are recommended: an in vitro kinase assay to demonstrate direct inhibition and a Western blot to confirm the downstream effects in a cellular context.
In Vitro mTOR Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.
Methodology:
-
Reagent Preparation:
-
Purified, active mTORC1 and mTORC2 enzyme complexes.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Substrate: A specific substrate for mTOR, such as a recombinant, inactive S6K1 or Akt.
-
ATP: Radiolabeled [γ-³²P]ATP or a system for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay).
-
This compound and control inhibitors (e.g., Rapamycin, AZD8055) serially diluted in DMSO.
-
-
Assay Procedure:
-
The kinase reaction is initiated by adding the mTOR enzyme to the kinase buffer containing the substrate and the test compound (this compound or control) at various concentrations.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at 30°C for a specified period (e.g., 30 minutes).
-
The reaction is terminated by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Substrate phosphorylation is quantified. For radiolabeled assays, this involves separating the phosphorylated substrate by SDS-PAGE and detecting the incorporated radioactivity. For non-radioactive methods, a luminometer or spectrophotometer is used to measure the signal.
-
The percentage of inhibition for each this compound concentration is calculated relative to a DMSO control.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Western Blot Analysis of Downstream mTOR Signaling
Objective: To confirm that this compound inhibits mTOR signaling in a cellular context by assessing the phosphorylation status of downstream mTORC1 and mTORC2 substrates.
Methodology:
-
Cell Culture and Treatment:
-
Select a cell line with a constitutively active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3).
-
Culture the cells to ~80% confluency.
-
Treat the cells with varying concentrations of this compound, a positive control (e.g., AZD8055), and a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key mTOR pathway proteins:
-
mTORC1 downstream: p-S6K (Thr389), p-4E-BP1 (Thr37/46)
-
mTORC2 downstream: p-Akt (Ser473)
-
Total proteins (S6K, 4E-BP1, Akt) and a loading control (e.g., β-actin or GAPDH) should be run to ensure equal loading.
-
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target. A dose-dependent decrease in the phosphorylation of mTOR substrates following this compound treatment confirms on-target activity.
-
Visualizing the Molecular Landscape
Diagrams are essential for illustrating the complex relationships in signal transduction and experimental design.
Caption: The mTOR signaling pathway, highlighting the central roles of mTORC1 and mTORC2.
Caption: Experimental workflow for confirming the molecular target of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
